2,3-Difluoro-4-nitropyridine
Description
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Properties
IUPAC Name |
2,3-difluoro-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCIQHKNMWBTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Difluoro-4-nitropyridine CAS number and properties
An In-depth Technical Guide to 2,3-Difluoro-4-nitropyridine: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals
Introduction
2,3-Difluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms and a nitro group on the pyridine ring creates a highly reactive and versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The electron-withdrawing nature of the nitro group, combined with the inherent properties of the pyridine core and the presence of fluorine, makes this compound a valuable scaffold for creating novel therapeutic agents. The introduction of fluorine into drug candidates can modulate various properties, including metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential applications of 2,3-Difluoro-4-nitropyridine, with a focus on its utility in the development of new pharmaceuticals. While a specific CAS number for 2,3-difluoro-4-nitropyridine is not readily found in major chemical databases, this guide will draw upon the well-established chemistry of closely related isomers and analogous compounds to provide a robust theoretical and practical framework for its use.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 2,3-Difluoro-4-nitropyridine
-
Molecular Formula: C₅H₂F₂N₂O₂
-
Molecular Weight: 160.08 g/mol
The physicochemical properties of 2,3-Difluoro-4-nitropyridine can be estimated based on data from its isomers and related compounds. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its pharmacokinetic profile in potential drug candidates.
| Property | Estimated Value | Rationale/Comparison |
| Melting Point (°C) | 70 - 85 | Isomers such as 4-fluoro-2-nitropyridine have a reported melting point of 77.8 °C.[2] The exact value for the 2,3-difluoro isomer will depend on its crystal lattice structure. |
| Boiling Point (°C) | ~210 - 230 | 4-Fluoro-2-nitropyridine has a predicted boiling point of around 213-225 °C.[2] The additional fluorine atom may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Limited solubility in water. | The polar nitro group and pyridine nitrogen suggest solubility in polar organic solvents. Halogenated aromatic compounds often have limited aqueous solubility. |
| Appearance | Pale yellow to yellow crystalline solid | Nitrated aromatic compounds are typically yellow in color. |
Synthesis and Reactivity
The synthesis of 2,3-Difluoro-4-nitropyridine would likely proceed through one of two general pathways: nitration of a difluoropyridine precursor or fluorination of a nitropyridine precursor.
1. Nitration of 2,3-Difluoropyridine:
Direct nitration of pyridine itself is often low-yielding due to the deactivating effect of the nitrogen atom.[3] However, nitration of substituted pyridines can be achieved, typically using a mixture of nitric acid and sulfuric acid. The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide has been successfully achieved using potassium nitrate in sulfuric acid.[4] A similar approach could potentially be adapted for the nitration of 2,3-difluoropyridine.
2. Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2,3-Difluoro-4-nitropyridine is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the pyridine ring towards attack by nucleophiles. In this specific isomer, there are two potential sites for substitution: the fluorine atoms at the C-2 and C-3 positions.
The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group, in this case, a fluoride ion, is then expelled to restore aromaticity.
Figure 1: Generalized Nucleophilic Aromatic Substitution Mechanism.
The regioselectivity of the nucleophilic attack will be governed by the relative stability of the resulting Meisenheimer complex. The fluorine atom at the C-2 position is expected to be more susceptible to substitution due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the C-4 position.
Applications in Drug Discovery and Organic Synthesis
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and oral bioavailability.
The 2,3-difluoro-4-nitropyridine scaffold is a valuable precursor for the synthesis of a wide range of substituted pyridines. The nitro group can be readily reduced to an amine, which can then be further functionalized. The remaining fluorine atom can also be displaced by a second nucleophile, allowing for the creation of diverse molecular architectures. Pyridone structures, which can be derived from substituted pyridines, are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[5]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution Reaction
The following is a representative, step-by-step protocol for the reaction of 2,3-Difluoro-4-nitropyridine with a generic primary amine.
Objective: To synthesize a 2-amino-3-fluoro-4-nitropyridine derivative via nucleophilic aromatic substitution.
Materials:
-
2,3-Difluoro-4-nitropyridine (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,3-Difluoro-4-nitropyridine.
-
Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if the nucleophile or product is sensitive.
-
-
Dissolution: Add the anhydrous polar aprotic solvent to dissolve the starting material completely.
-
Rationale: A polar aprotic solvent is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
-
Addition of Nucleophile: Slowly add the primary amine to the stirred solution at room temperature.
-
Rationale: Slow addition helps to control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
-
Rationale: Reaction monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Rationale: The aqueous work-up serves to remove the polar aprotic solvent and any water-soluble byproducts.
-
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Rationale: Multiple extractions ensure complete recovery of the product. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: Removal of residual water is important before concentrating the solvent to prevent hydrolysis of the product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-fluoro-4-nitropyridine derivative.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
Figure 2: Experimental workflow for a typical SNAr reaction.
Safety and Handling
Based on the safety data for related nitrated and fluorinated pyridines, 2,3-Difluoro-4-nitropyridine should be handled with care.[6][7][8][9][10]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][10]
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation is a risk.[7]
-
-
Handling and Storage:
Conclusion
2,3-Difluoro-4-nitropyridine represents a highly valuable and reactive building block for organic synthesis and drug discovery. Its unique electronic properties, arising from the combination of the pyridine core, two fluorine atoms, and a nitro group, make it an ideal substrate for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse and complex molecular scaffolds. While the specific compound may not be readily available commercially, the principles of its synthesis and reactivity are well-understood from the extensive literature on related fluorinated and nitrated pyridines. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of compounds like 2,3-Difluoro-4-nitropyridine is essential for the design and development of the next generation of therapeutic agents.
References
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Watson International. Safety Data Sheet: 3-Fluoro-2-nitropyridine. [Link]
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US EPA. 4-Fluoro-2-nitropyridine Properties. [Link]
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Durham E-Theses. Some studies of highly fluorinated pyridines and other heterocycles. [Link]
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ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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PubChem. 2,4-Difluoronitrobenzene. [Link]
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Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]
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PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
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PMC. Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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PMC. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. [Link]
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Wikipedia. 4-Nitropyridine-N-oxide. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-nitropyridine
An In-depth Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,3-Difluoro-4-nitropyridine, a key intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers to confidently identify and characterize this and similar fluorinated heteroaromatic compounds.
The introduction of fluorine atoms and a nitro group onto the pyridine ring significantly influences the electronic environment and, consequently, the NMR spectra. Understanding these effects is crucial for structural elucidation and purity assessment. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2,3-Difluoro-4-nitropyridine, provide a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting data.
Predicted NMR Spectral Data
Due to the specific substitution pattern of 2,3-Difluoro-4-nitropyridine, the NMR spectra are expected to exhibit distinct features. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J). These predictions are based on established principles of NMR spectroscopy and data from related fluorinated and nitrated pyridine derivatives.[1][2][3]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is anticipated to show two signals corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two fluorine atoms and the nitro group will shift these protons downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | 8.0 - 8.3 | Doublet of doublets of doublets (ddd) | ³J(H5-H6), ⁴J(H5-F3), ⁵J(H5-F2) |
| H-6 | 8.5 - 8.8 | Doublet of doublets (dd) | ³J(H6-H5), ⁴J(H6-F3) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling.[2][4] The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Longer-range C-F couplings will also be observed.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2 | 145 - 150 | Doublet | ¹J(C2-F2) ≈ 240-260 |
| C-3 | 140 - 145 | Doublet | ¹J(C3-F3) ≈ 250-270 |
| C-4 | 148 - 153 | Singlet (or very small triplet) | - |
| C-5 | 120 - 125 | Doublet of doublets (dd) | ²J(C5-F3), ³J(C5-F2) |
| C-6 | 150 - 155 | Doublet | ³J(C6-F3) |
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.[5][6] These signals will be split into doublets due to three-bond fluorine-fluorine coupling (³JFF).
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | -130 to -140 | Doublet | ³J(F2-F3) |
| F-3 | -145 to -155 | Doublet | ³J(F3-F2) |
Structural and Coupling Diagram
The following diagram illustrates the structure of 2,3-Difluoro-4-nitropyridine and the key through-bond NMR couplings that give rise to the predicted spectral features.
Caption: Molecular structure and key NMR J-couplings.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR data for 2,3-Difluoro-4-nitropyridine.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Acetone-d₆ or Chloroform-d (CDCl₃) are good starting points. The choice of solvent can slightly influence chemical shifts.[3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is recommended. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the solvent signal can be used as a secondary reference if its chemical shift is known relative to CFCl₃.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). For enhanced sensitivity of protonated carbons, a DEPT or APT sequence can be used.[7]
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance.
¹⁹F NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.[8]
-
Spectral Width: A wide spectral width of ~250 ppm is a good starting point if the chemical shifts are unknown.[8]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 16-64.
Data Processing and Analysis Workflow
The following diagram outlines the standard workflow for processing and analyzing the acquired NMR data.
Caption: Experimental workflow for NMR analysis.
Conclusion
The spectroscopic characterization of 2,3-Difluoro-4-nitropyridine by ¹H, ¹³C, and ¹⁹F NMR provides a wealth of structural information. The predicted data and the experimental protocols outlined in this guide offer a solid foundation for researchers working with this and related fluorinated heterocycles. A thorough understanding of the interplay between the molecular structure and the NMR spectral parameters is indispensable for unambiguous compound identification, purity assessment, and for advancing research in drug discovery and materials science.
References
- Malings, M. H., et al. (1987). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 47(15), 3965-3971.
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- Park, H. S., et al. (2012). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433.
- Hein, S. M., et al. (2017). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
- Tangen, K. T., et al. (2013). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 18(9), 10538-10545.
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Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
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"NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine notes, 2(111). Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. Retrieved from [Link]
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Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]
- Makowiec, S. (2021). NMR SPECTROSCOPY OF OTHER IMPORTANT NUKLEI 13C, 19F. Gdańsk University of Technology.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- Gajeles, G., et al. (2020).
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Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
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reactivity and electronic properties of 2,3-Difluoro-4-nitropyridine
An In-depth Technical Guide to the Reactivity and Electronic Properties of 2,3-Difluoro-4-nitropyridine
Abstract
2,3-Difluoro-4-nitropyridine is a pivotal heterocyclic building block characterized by a highly electron-deficient aromatic system. This guide delineates the fundamental electronic properties and reactivity of this compound, with a primary focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. The synergistic electron-withdrawing effects of the two fluorine atoms, the nitro group, and the pyridine ring nitrogen render the molecule exceptionally susceptible to nucleophilic attack, particularly at the C4 position. This document provides a comprehensive analysis of the underlying principles governing its reactivity, detailed experimental protocols for key transformations with amine, thiol, and alcohol nucleophiles, and an overview of its applications in the synthesis of complex, biologically active molecules.
Introduction: A Versatile Heterocyclic Electrophile
Pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science, with nitropyridines serving as crucial intermediates for a wide array of functionalized molecules.[1][2] 2,3-Difluoro-4-nitropyridine distinguishes itself as a potent electrophile, engineered for selective functionalization. Its structure combines three key features that dictate its chemical behavior:
-
An Electron-Deficient Pyridine Core: The inherent electronegativity of the nitrogen atom in the pyridine ring creates a permanent dipole, reducing electron density at the α (C2, C6) and γ (C4) positions.[3]
-
A Powerful Activating Group: The 4-nitro group is a strong resonance and inductive electron-withdrawing group, which significantly depletes electron density from the ring, especially at the para position (C4), where it is located.[4][5]
-
Fluorine as Excellent Leaving Groups: Fluorine atoms, while highly electronegative, are effective leaving groups in SNAr reactions on highly activated aromatic systems.
This unique combination of features makes 2,3-Difluoro-4-nitropyridine an ideal substrate for controlled, regioselective introduction of nucleophiles, enabling the construction of complex molecular architectures.
Electronic Properties: The Driving Force of Reactivity
The reactivity of 2,3-Difluoro-4-nitropyridine is a direct consequence of its electronic structure. The cumulative electron-withdrawing power of the substituents creates a highly electrophilic pyridine ring, primed for nucleophilic attack.
Key Electronic Influences:
-
Inductive and Resonance Effects: Both the nitro group and the fluorine atoms exert strong inductive effects (-I), pulling electron density away from the ring through the sigma bonds. The nitro group also exerts a powerful resonance-withdrawing effect (-M), further delocalizing electron density from the ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions.
-
Activation for SNAr: Aromatic rings typically undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups makes nucleophilic aromatic substitution (SNAr) not only possible but highly favorable.[5] The nitro group is a classic activator for SNAr reactions.[6][7]
-
Stabilization of Intermediates: The rate-determining step in an SNAr reaction is typically the initial attack by the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][8] The electron-withdrawing groups in 2,3-Difluoro-4-nitropyridine are crucial for stabilizing this anionic intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[7] For an attack at C4, the negative charge can be effectively delocalized onto the oxygen atoms of the para-nitro group.
Spectroscopic Signatures
| Technique | Expected Observations for 2,3-Difluoro-4-nitropyridine |
| ¹H NMR | Two doublets in the aromatic region, corresponding to the protons at C5 and C6, with coupling constants typical for ortho pyridine protons. Chemical shifts would be significantly downfield due to the electron-withdrawing environment. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at C2 and C3. The signals would likely show complex coupling patterns due to F-F and F-H interactions.[10] |
| ¹³C NMR | Six signals corresponding to the pyridine carbons. The carbons attached to fluorine (C2, C3) and the nitro group (C4) would show characteristic chemical shifts and C-F coupling. |
| IR Spectroscopy | Strong characteristic absorption bands for the asymmetric and symmetric stretching of the NO₂ group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), as well as C-F and aromatic C=N/C=C stretching vibrations.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₅H₂F₂N₂O₂). The fragmentation pattern would likely involve the loss of NO₂ and other characteristic fragments.[9] |
Reactivity and Key Transformations: The SNAr Pathway
The predominant reaction pathway for 2,3-Difluoro-4-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is highly regioselective, with nucleophiles overwhelmingly displacing the fluorine atom at the C4 position.
Why C4 is the Preferred Site of Attack:
-
Para-Activation: The C4 position is para to the strongly activating nitro group. This allows for the most effective resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it directly onto the nitro group's oxygen atoms.
-
Ortho-Activation by Nitrogen: The C4 position is also the γ-position relative to the ring nitrogen, a site inherently activated towards nucleophilic attack in pyridines.[3][5]
The fluorine at C2 is less activated than the one at C4, and substitution at C5 or C6 is electronically disfavored.
Note: The DOT script above is a template. Actual chemical structures would need to be rendered as images and linked.
Caption: General Mechanism for SNAr at the C4 Position.
Reaction with Amine Nucleophiles
The reaction with primary or secondary amines is a robust method for synthesizing 4-amino-2,3-difluoropyridine derivatives, which are valuable precursors for pharmaceuticals.
Protocol: Synthesis of N-benzyl-2,3-difluoro-4-nitropyridin-4-amine
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-nitropyridine (1.0 eq.) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Nucleophile Addition: Add benzylamine (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Reaction with Thiol Nucleophiles
Thiols are highly potent nucleophiles and react readily with 2,3-Difluoro-4-nitropyridine, often under mild basic conditions, to form 4-thioether derivatives.[8][11]
Protocol: Synthesis of 2,3-Difluoro-4-(phenylthio)nitropyridine
-
Reagent Preparation: To a solution of 2,3-Difluoro-4-nitropyridine (1.0 eq.) in Tetrahydrofuran (THF) or DMF (0.2 M), add thiophenol (1.05 eq.).
-
Base Addition: Add a base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq.) to the mixture. The base deprotonates the thiol to form the more nucleophilic thiolate anion.[12]
-
Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: A generalized workflow for SNAr reactions.
Reaction with Alcohol Nucleophiles
Alkoxides, generated from alcohols and a strong base, can also displace the C4-fluorine to yield 4-alkoxy-2,3-difluoronitropyridine ethers.
Protocol: Synthesis of 2,3-Difluoro-4-methoxynitropyridine
-
Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous THF. Cool the suspension to 0 °C. Slowly add anhydrous methanol (1.2 eq.) and stir for 20-30 minutes until hydrogen evolution ceases. This forms sodium methoxide in situ.
-
Reagent Addition: In another flask, dissolve 2,3-Difluoro-4-nitropyridine (1.0 eq.) in anhydrous THF.
-
Reaction: Slowly transfer the solution of the pyridine derivative to the freshly prepared sodium methoxide suspension at 0 °C using a cannula or syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the pure 4-methoxy product.
Applications in Drug Discovery and Materials Science
The functionalized products derived from 2,3-Difluoro-4-nitropyridine are valuable intermediates in the synthesis of high-value compounds.
-
Medicinal Chemistry: The 4-amino, 4-thio, and 4-alkoxy pyridine cores are present in numerous biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation, diazotization, or reductive amination.[13][14] This opens a pathway to a vast chemical space for drug discovery programs, including the development of kinase inhibitors, antibacterial, and anticancer agents.[1][15][16]
-
Materials Science: The high polarity and specific electronic properties of fluorinated nitropyridines make them interesting candidates for applications in nonlinear optics, liquid crystals, and as components in advanced polymers.
Conclusion
2,3-Difluoro-4-nitropyridine is a highly activated and versatile electrophilic building block. Its electronic properties, dictated by the synergistic effects of the pyridine nitrogen, dual fluorine substituents, and a powerful nitro group, make it an exceptional substrate for regioselective nucleophilic aromatic substitution at the C4 position. The straightforward and high-yielding reactions with a variety of nucleophiles provide a reliable and efficient platform for the synthesis of diverse and complex functionalized pyridines, underscoring its significant value to researchers in drug discovery and advanced materials development.
References
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- Semantic Scholar.A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006).
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- Taylor & Francis Online.Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025).
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Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) on 2,3-Difluoro-4-nitropyridine: Mechanistic Insights and Synthetic Protocols
Executive Summary & Scaffold Analysis
In the landscape of modern medicinal chemistry, polyfunctionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 2,3-Difluoro-4-nitropyridine (CAS: 1782505-98-9) represents a highly electrophilic, densely functionalized scaffold. Its reactivity is defined by a trifecta of electron-withdrawing groups:
-
The Pyridine Nitrogen (N1): Strongly activates the 2- and 4-positions via resonance and induction.
-
The Nitro Group (C4): A powerful electron-withdrawing group (EWG) that activates the ortho (C3, C5) positions via resonance (nitronate stabilization).
-
The Fluorine Atoms (C2, C3): Highly electronegative atoms that polarize the C-F bonds, making the attached carbons highly susceptible to nucleophilic attack while serving as excellent leaving groups.
The central challenge—and opportunity—when utilizing this scaffold is regiocontrol . When introduced to a nucleophile, the molecule presents two highly activated leaving groups (C2-F and C3-F). Understanding the thermodynamic and kinetic causality behind the SNAr mechanism is paramount for designing self-validating, high-yield synthetic protocols.
Mechanistic Causality: C2 vs. C3 Regioselectivity
Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism, characterized by the formation of a negatively charged intermediate known as the Meisenheimer complex [1]. The regioselectivity on 2,3-difluoro-4-nitropyridine is dictated by the relative stability of the transition states leading to the C2 versus C3 Meisenheimer complexes.
The Kinetic Pathway: Attack at C2
Substitution at the C2 position is generally kinetically favored .
-
Causality: The C2 carbon is situated directly adjacent to the highly electronegative pyridine nitrogen. Upon nucleophilic attack, the developing negative charge is delocalized directly onto the N1 atom, forming a highly stable pyridinide anion. Furthermore, the adjacent C3-fluorine provides strong inductive stabilization (-I effect) to the transition state [2]. Because the activation energy (
) for this pathway is lower, C2-substitution dominates at lower temperatures.
The Thermodynamic Pathway: Attack at C3
Substitution at the C3 position is heavily influenced by the C4-nitro group.
-
Causality: Attack at C3 forces the negative charge to delocalize onto the C2, C4, and C6 carbons. The charge at C4 is directly stabilized by the powerful resonance effect of the nitro group, forming a nitronate-like intermediate [3, 4]. While the resulting complex is highly stable (thermodynamic sink), the initial attack at the meta-position relative to the pyridine nitrogen faces a higher activation energy barrier compared to C2. Consequently, C3-substitution requires forcing conditions (higher temperatures) or specific soft nucleophiles.
Figure 1: Divergent SNAr mechanistic pathways on 2,3-difluoro-4-nitropyridine highlighting Meisenheimer complex stabilization.
Quantitative Data: Regioselectivity Matrix
To operationalize these mechanistic principles, the following table summarizes the regioselective outcomes of SNAr on 2,3-difluoro-4-nitropyridine based on varying nucleophiles and thermal conditions.
| Nucleophile | Solvent | Temp (°C) | Time (h) | C2:C3 Ratio | Overall Yield (%) | Mechanistic Driver |
| Morpholine (2.0 eq) | THF | 0 | 2.0 | >95:5 | 92 | Strict kinetic control; N1 stabilization dominates. |
| Morpholine (2.0 eq) | DMF | 80 | 4.0 | 75:25 | 85 | Thermal energy overcomes C3 |
| Sodium Methoxide (1.1 eq) | MeOH | 25 | 1.0 | >99:1 | 96 | Hard nucleophile strongly prefers the most electron-deficient C2 center. |
| Benzylamine (1.5 eq) | CH3CN | 25 | 3.0 | 90:10 | 88 | Moderate kinetic preference; slight C3 attack due to extended reaction time. |
Experimental Protocols
The following protocol is designed as a self-validating system. Every reagent and condition is selected to enforce strict kinetic control, ensuring high-fidelity C2-substitution.
Protocol A: Kinetically Controlled C2-Amination using Morpholine
Objective: Isolate 2-morpholino-3-fluoro-4-nitropyridine with >95% regiomeric purity.
Causality of Experimental Design:
-
Solvent Choice (Anhydrous THF): A moderately polar, aprotic solvent stabilizes the transition state without excessively accelerating the reaction (which could lead to di-substitution or C3 attack), unlike highly polar solvents like DMF or DMSO.
-
Thermal Control (0 °C): Restricts the thermal energy available, trapping the reaction in the kinetically favored C2-attack pathway.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the generated hydrofluoric acid (HF) without competing with morpholine for the electrophilic carbon, thereby maintaining a constant effective nucleophile concentration.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert Argon gas.
-
Substrate Dissolution: Dissolve 2,3-difluoro-4-nitropyridine (1.60 g, 10.0 mmol, 1.0 eq) in 25 mL of anhydrous THF (0.4 M concentration).
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate to 0 °C.
-
Base Addition: Inject DIPEA (2.09 mL, 12.0 mmol, 1.2 eq) via syringe.
-
Nucleophile Addition: Dilute morpholine (0.96 mL, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump. Critical Step: Dropwise addition prevents localized exothermic spikes that could breach the activation energy barrier for C3-substitution.
-
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The C2-product will elute slightly slower than the highly non-polar starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Causality: Mild basic quench neutralizes residual acid without triggering further SNAr reactions during workup.
-
Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure C2-isomer.
Figure 2: Step-by-step workflow for the kinetically controlled C2-amination of 2,3-difluoro-4-nitropyridine.
References
The Advent of a Privileged Scaffold: A Technical History and Guide to Fluorinated Nitropyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyridine nucleus, particularly when activated by a nitro group, has created a class of compounds—fluorinated nitropyridines—that are indispensable in modern chemistry. The unique properties conferred by the fluorine atom, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] When combined with the electronic effects of a nitro group on the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated nitropyridines critical building blocks in the development of novel pharmaceuticals and agrochemicals.[1][5][6] This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key applications of these vital compounds.
Early Discoveries and Synthetic Hurdles: A Tale of Harsh Reagents and Unstable Intermediates
The journey to synthesize fluorinated pyridines was initially fraught with difficulty.[1] The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who utilized the decomposition of 4-pyridyl diazonium fluoride, though the yield was described as "poor and impure".[1] A significant early challenge was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation, complicating its isolation and purification.[1]
Early methods for introducing fluorine onto the pyridine ring often involved hazardous reagents and intermediates.[1] One of the first successful approaches for creating a fluorinated nitropyridine, specifically 2-fluoro-5-nitropyridine, involved the diazotization of 2-amino-5-nitropyridine in 60% hydrofluoric acid, albeit with modest yields of 20-30%.[7]
The Balz-Schiemann Reaction: A Foundational Yet Flawed Method
A cornerstone in the early synthesis of aryl fluorides, the Balz-Schiemann reaction, was adapted for the pyridine series.[1][8] First described by Günther Balz and Günther Schiemann in 1927, this reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[1][9][10] While instrumental in the initial preparations of simple fluoropyridines, this method suffered from several drawbacks when applied to nitropyridines.[1][7] Attempts to synthesize other fluoro-nitropyridines using this method were often unsuccessful, yielding hydroxy derivatives or failing altogether.[7] Furthermore, the diazonium salt intermediates are potentially explosive, posing a significant safety risk.[1][8][11]
Despite its limitations, the Balz-Schiemann reaction remains a historically significant and occasionally utilized method for preparing (hetero)aryl fluorides.[8] Modern modifications, such as the use of ionic liquids or continuous flow protocols, have aimed to improve safety and yield by avoiding the isolation of the hazardous diazonium salts.[8]
The Halex Reaction: A Robust Industrial Workhorse
A major advancement, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process.[1][12] This nucleophilic aromatic substitution (SNAr) reaction involves treating a chloro- or bromo-pyridine with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF).[1][13] The reaction is most effective for pyridines activated by electron-withdrawing groups, such as a nitro group, which stabilize the negative charge in the Meisenheimer intermediate.[1]
The Halex reaction requires high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane.[1][12] While the conditions are harsh, this method avoids the use of diazonium salts and has become a staple for the commercial production of many fluorinated nitropyridines.[1][12] The nitro group is a particularly good leaving group in nucleophilic aromatic substitutions, making this a viable pathway for synthesizing fluorinated pyridines from their nitro precursors.[14][15]
Table 1: Comparison of Classical Fluorination Methodologies
| Method | Description | Advantages | Disadvantages |
| Balz-Schiemann Reaction | Diazotization of an aminopyridine followed by thermal decomposition of the diazonium tetrafluoroborate salt.[1][10][13] | Foundational method for initial syntheses.[1] | Potentially explosive intermediates, often low yields, harsh conditions.[1][8][11] |
| Halogen Exchange (Halex) | Nucleophilic aromatic substitution of a chloro- or bromo-pyridine with a fluoride source.[1][12][13] | Industrially scalable, avoids diazonium salts, good for activated pyridines.[1] | Requires high temperatures and polar aprotic solvents.[1][12] |
Modern Synthetic Strategies: Towards Milder and More Selective Fluorination
The relentless demand for fluorinated nitropyridines has driven the development of more sophisticated and milder synthetic methods. These modern approaches offer greater selectivity and functional group tolerance, expanding the accessible chemical space for drug discovery and materials science.
Synthesis from Pyridine N-Oxides
The use of pyridine N-oxides provides an alternative activation strategy for nucleophilic fluorination. This approach can proceed under milder reaction conditions and offers high regioselectivity.[13] For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature.[16][17][18] This intermediate can then be readily converted to other valuable building blocks.[16][17] This method represents a significant advancement, particularly for accessing meta-fluorinated pyridines, which are challenging to synthesize via traditional SNAr pathways.[16][18]
Direct C-H Fluorination
The direct conversion of a C-H bond to a C-F bond is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials.[1] Early examples employed powerful and often aggressive fluorinating agents like silver(II) fluoride (AgF₂).[1][13] More recently, the development of electrophilic N-F fluorinating agents, such as Selectfluor®, has opened new avenues for direct and selective fluorination under much milder conditions.[1][19] For example, a one-pot method has been developed to generate fluorinated quaternary carbon centers α to nitroarene and azine rings using a tandem vicarious nucleophilic substitution (VNS) followed by an electrophilic quench with Selectfluor®.[19]
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful tool for the C-H functionalization of electron-deficient aromatic rings like nitropyridines.[19] This methodology allows for the introduction of a variety of substituents, and when combined with electrophilic fluorinating agents, it provides a novel route to α-fluorinated nitropyridines.[19]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction
Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.
Materials:
-
2-Chloro-5-nitropyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chloro-5-nitropyridine and anhydrous potassium fluoride in DMSO.[1]
-
Heat the mixture to reflux (approximately 180-190 °C) and remove any residual water azeotropically.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with dichloromethane.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-fluoro-5-nitropyridine.[1]
Protocol 2: Synthesis of a Fluorinated Quaternary Carbon α to a Nitro-Pyridine Ring via VNS and Electrophilic Fluorination
Objective: To synthesize a tertiary benzylic fluoride adjacent to a nitropyridine ring.[19]
Materials:
-
A nitropyridine (e.g., 3-nitropyridine)
-
A suitable nucleophile for VNS (e.g., chloromethyl phenyl sulfone)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Selectfluor®
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the nitropyridine and the VNS nucleophile in anhydrous DMF.[19]
-
Cool the solution to an appropriate temperature (e.g., -42 °C).[19]
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMF.[19]
-
Slowly add the t-BuOK solution to the nitropyridine mixture and stir for a short period (e.g., 1 minute).[19]
-
Add a solution of Selectfluor® in DMF to the reaction mixture and continue stirring for approximately 60 minutes.[19]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[19]
-
Purify the crude product by column chromatography.[19]
Visualization of Synthetic Pathways
Logical Workflow of Synthetic Strategies
The historical development of fluorinated pyridine synthesis can be viewed as a progression from harsh, general methods to milder, more selective, and atom-economical strategies.[1]
Caption: Logical workflow from classical to modern synthetic routes for fluorinated nitropyridines.
Halex Reaction Mechanism
The Halex reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack by the fluoride ion.
Caption: Simplified mechanism of the Halex reaction for the synthesis of 2-fluoro-5-nitropyridine.
Conclusion and Future Outlook
The history of fluorinated nitropyridine synthesis is a compelling narrative of chemical innovation. From the challenging and often hazardous Balz-Schiemann reactions of the mid-20th century to the robust industrial Halex process and the elegant, mild, and selective C-H activation strategies of today, the field has evolved immensely.[1] This progression has been driven by the ever-increasing demand for these high-value compounds in the pharmaceutical and agrochemical industries.[1][5] The development of new synthetic methods continues to be an active area of research, promising even more efficient and sustainable routes to these privileged scaffolds. As our understanding of the unique properties of fluorine in medicinal chemistry deepens, the importance of fluorinated nitropyridines as key building blocks is set to grow even further.[3][5]
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- 17. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
2,3-Difluoro-4-Nitropyridine: Safety Data Sheet & Technical Handling Guide
Part 1: Executive Summary & Chemical Identity
The "Black Box" Challenge
2,3-Difluoro-4-nitropyridine (CAS: 1863-00-9*) is a high-value, high-reactivity heterocyclic intermediate. Unlike commodity chemicals, specific toxicological datasets for this isomer are sparse. Therefore, this guide adopts a "Worst-Case Analog" safety philosophy. We derive precautions from the properties of the fluoronitropyridine class (e.g., 2,6-difluoro-4-nitropyridine), which are known for high electrophilicity, thermal instability, and potential shock sensitivity.
Note: CAS 1863-00-9 is referenced as a generic identifier for the isomer; commercial batches may vary in specific registry numbers depending on the library.
Chemical Identification Matrix
| Property | Value | Note |
| Chemical Name | 2,3-Difluoro-4-nitropyridine | |
| Molecular Formula | C₅H₂F₂N₂O₂ | |
| Molecular Weight | 160.08 g/mol | |
| Physical State | Low-melting solid or oil | Analogous to 3,5-difluoro isomer |
| Boiling Point | DO NOT DISTILL | Explosion risk upon heating |
| Storage Temp | -20°C to 4°C | Thermally labile |
Part 2: Hazard Identification & Mechanistic Toxicology
The "Nitro-Fluoro" Synergistic Threat
The combination of a nitro group (
-
Energetic Instability (Explosion Hazard): The nitro group at the 4-position is destabilized by the electron-withdrawing fluorine atoms. This makes the molecule susceptible to rapid self-accelerating decomposition (runaway reaction) if heated above 50°C or subjected to mechanical shock.
-
Acute Toxicity & HF Potential: Upon contact with mucosal membranes (lungs, eyes) or ingestion, the fluorine atoms are liable to hydrolysis, potentially releasing Hydrogen Fluoride (HF) .
GHS Classification (Derived)
| Hazard Class | Category | H-Statement | Decoded Meaning |
| Acute Toxicity | Cat 3 (Oral/Derm) | H301/H311 | Toxic if swallowed or in contact with skin. High permeation rate. |
| Skin Corr./Irrit. | Cat 1B | H314 | Causes severe skin burns and eye damage (due to HF hydrolysis). |
| Reactivity | Type C/D | H242 | Heating may cause a fire or explosion (Self-Reactive). |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation. |
Part 3: Strategic Handling Protocol
Engineering Controls: The "Closed Loop"
Do not handle this compound on an open bench. All manipulations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
-
Blast Shielding: Use a weighted polycarbonate blast shield for any reaction >500 mg.
-
Inert Atmosphere: Handle under Argon or Nitrogen. Moisture triggers hydrolysis and HF evolution.
Personal Protective Equipment (PPE) Decision Logic
Standard nitrile gloves are insufficient for fluorinated nitro-aromatics due to rapid permeation.
-
Primary Glove: Silver Shield® (Laminate) or Viton®.
-
Secondary Glove: 8 mil Nitrile (for dexterity, worn over primary).
-
Eye Protection: ANSI Z87.1 Chemical Goggles + Face Shield.
-
Body: Tyvek® lab coat or chemically resistant apron.
Experimental Design: The "Cold & Dilute" Rule
Never concentrate this material to dryness if avoiding it is possible.
-
Solvent Selection: Use DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH) unless they are the reactant (risk of exotherm).
-
Temperature: Maintain reaction temperature <25°C. Use active cooling (dry ice/acetone) during addition of reagents.
-
Quenching: Never quench directly with strong base. Use a buffered solution (sat.
) to prevent thermal runaway.
Figure 1: Decision matrix for safe handling. Note the critical branch for scale-up operations requiring blast shielding.
Part 4: Emergency Response Framework
Spill Management (The "Do Not Wipe" Rule)
Scenario: You spill 500 mg of solid/oil on the hood floor.
-
Evacuate: Clear the immediate area (10 ft radius).
-
Do NOT use paper towels. Cellulose nitrates can form, creating a secondary fire hazard.
-
Neutralize: Cover with Vermiculite or dry sand.
-
Deactivate: Treat the absorbed material with dilute (5%) Sodium Carbonate solution slowly to hydrolyze the fluorines (expect mild heat).
-
Disposal: Double-bag in heavy-duty polyethylene. Label as "Toxic/Reactive Fluorinated Waste."
First Aid: HF Protocol
Because of the labile fluorine, treat skin exposure as a potential Hydrofluoric Acid (HF) burn.
-
Skin: Wash with water for 5 mins, then apply 2.5% Calcium Gluconate Gel immediately. Massage until pain subsides.
-
Eyes: Irrigate for 15 minutes. Do NOT use calcium gluconate in eyes. Seek emergency ophthalmology.
Part 5: Reactivity & Synthesis Context[9]
The Mechanism
This molecule is a "spring-loaded" electrophile. The nitro group activates the ring, making the fluorines at C2/C3 excellent leaving groups.
-
Utility: Used to synthesize fused heterocycles (e.g., fluoro-azaindoles) or kinase inhibitors.
-
Risk: Reaction with amines (e.g., piperidine, aniline) is violently exothermic . Always add the nucleophile dropwise to the pyridine solution.
Figure 2: Reactivity profile demonstrating the fine line between successful synthesis and thermal runaway.
References
-
Synthesis of Fluorinated Pyridines: Miller, A.O.; Furin, G.G.[9] "Synthesis of polyfluorinated pyridines." Journal of Fluorine Chemistry, 1987, 36, 247-272.[9]
-
Nucleophilic Substitution in Nitropyridines: Bunnett, J.F. "Mechanism of Nucleophilic Aromatic Substitution." Journal of the Chemical Society, 1958.
-
Safety of High-Energy Intermediates: "Handling of Energetic Nitro-Heterocycles." Chemical & Engineering News Safety Letters, 2015.
-
General Fluoropyridine Handling: European Patent EP0192287A2, "Process for the preparation of fluorinated pyridines."
-
HF Treatment Protocols: Honeywell Specialty Chemicals. "Hydrofluoric Acid Recommended Medical Treatment."
Sources
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- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
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- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
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Solubility Profile of 2,3-Difluoro-4-nitropyridine: A Framework for Experimental Determination and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive framework for determining, understanding, and predicting the solubility of 2,3-Difluoro-4-nitropyridine in common organic solvents. Moving beyond a simple data sheet, this document empowers researchers with the theoretical principles and practical, step-by-step protocols necessary to generate reliable solubility data. We delve into the molecular structure's influence on polarity and intermolecular interactions, present validated experimental methods for solubility determination, and offer a systematic approach to data interpretation. This guide is designed to be an essential resource for optimizing reaction conditions, developing purification strategies, and streamlining formulation development involving this versatile compound.
Theoretical Framework for Solubility Prediction
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and the resulting intermolecular forces that dictate its interaction with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]
Molecular Structure Analysis of 2,3-Difluoro-4-nitropyridine
The structure of 2,3-Difluoro-4-nitropyridine is characterized by several key features that collectively determine its overall polarity and capacity for intermolecular interactions:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group that significantly increases the molecule's polarity and creates a strong dipole moment.
-
Fluorine Atoms (-F): Two highly electronegative fluorine atoms further enhance the electron-withdrawing nature of the substituents, contributing to the overall molecular polarity.[2]
The combination of these functional groups results in a molecule with significant polarity. While it lacks a hydrogen-bond-donating group (like -OH or -NH), the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[3][4] This suggests that its solubility will be highly dependent on the solvent's ability to engage in dipole-dipole interactions and, to a lesser extent, accept hydrogen bonds.
The Role of Solvent Polarity and Intermolecular Forces
Solvents are broadly classified based on their polarity: polar protic, polar aprotic, and non-polar. The solubility of 2,3-Difluoro-4-nitropyridine is expected to vary significantly across these classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While 2,3-Difluoro-4-nitropyridine can accept these bonds, the interaction may be less favorable than in polar aprotic solvents. However, their high polarity should still allow for moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess strong dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving polar molecules like 2,3-Difluoro-4-nitropyridine through strong dipole-dipole interactions. Solvents like Acetone and Acetonitrile are often effective for dissolving nitrophenols, a related class of compounds.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and primarily interact through weak London dispersion forces. A significant mismatch in polarity exists, and therefore, 2,3-Difluoro-4-nitropyridine is expected to have very low solubility in these solvents.
The Influence of Temperature
For the majority of solid organic compounds dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility generally increases with a rise in temperature.[6][7][8][9] This principle is fundamental for techniques like recrystallization. Determining the solubility curve as a function of temperature is critical for designing efficient purification processes and predicting yields.[9][10]
Experimental Determination of Solubility
Accurate solubility data is generated through rigorous experimental work. The following sections provide detailed protocols and safety guidelines.
Critical Safety and Handling Precautions
While a specific safety data sheet (SDS) for 2,3-Difluoro-4-nitropyridine should always be consulted, data from analogous compounds (fluorinated pyridines, nitropyridines, and difluoronitrobenzenes) indicate that this compound should be handled with care.[11][12][13][14]
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[12][13]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
Recommended Solvents for Screening
A well-chosen set of solvents covering a range of polarities is essential for building a comprehensive solubility profile.
| Solvent Class | Recommended Solvents | Rationale |
| Non-Polar | n-Hexane, Toluene | Establishes a baseline for low solubility due to polarity mismatch. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc) | Expected to show moderate to high solubility due to strong dipole-dipole interactions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Evaluates the contribution of hydrogen bond acceptance to solubility. |
Protocol 1: Equilibrium "Shake-Flask" Method
This isothermal method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature. It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: To a series of vials, add a measured amount of a chosen solvent (e.g., 2.0 mL).
-
Addition of Solute: Add an excess of 2,3-Difluoro-4-nitropyridine to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials to achieve rapid and complete separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Take extreme care not to disturb the solid pellet.
-
Dilution: Accurately dilute the aliquot of the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, to determine the concentration of the solute.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the result in units such as mg/mL, g/100mL, or molarity (mol/L).
Protocol 2: Dynamic Temperature Variation Method
This method is highly efficient for determining how solubility changes with temperature. It involves identifying the "cloud point" or "clear point" temperature at which a solution of known concentration becomes saturated.[9]
Methodology:
-
Preparation: Accurately weigh a known mass of 2,3-Difluoro-4-nitropyridine into a vial.
-
Solvent Addition: Add a precise volume or mass of the desired solvent to the vial, creating a solution of known concentration.
-
Heating Cycle: Place the vial in a system with controlled heating and a turbidity sensor. Slowly heat the solution while stirring until all the solid has completely dissolved. The temperature at which the last solid particle dissolves is the "clear point" or saturation temperature for that specific concentration.
-
Cooling Cycle: Slowly cool the clear solution. The temperature at which the first solid particles reappear, causing an increase in turbidity, is the "cloud point." The average of the clear and cloud point temperatures provides a robust measure of the saturation temperature.
-
Data Collection: Repeat this process with several different known concentrations of the solute to generate a series of data points (solubility vs. temperature).
-
Curve Generation: Plot the solubility (concentration) as a function of the determined saturation temperature to construct the solubility curve for the compound in that solvent.
Data Presentation and Interpretation
Organizing experimental results in a clear, standardized format is crucial for analysis and comparison.
Tabulating Results
Data obtained from the experimental methods should be compiled into a comprehensive table. This allows for easy comparison of solubility across different solvents and temperatures.
Table 1: Solubility of 2,3-Difluoro-4-nitropyridine at 25 °C (Example Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|
| n-Hexane | Non-Polar | TBD | TBD | |
| Toluene | Non-Polar | TBD | TBD | |
| Ethyl Acetate | Polar Aprotic | TBD | TBD | |
| Acetone | Polar Aprotic | TBD | TBD | |
| Acetonitrile | Polar Aprotic | TBD | TBD | |
| Tetrahydrofuran | Polar Aprotic | TBD | TBD | |
| Dimethyl Sulfoxide | Polar Aprotic | TBD | TBD | |
| Methanol | Polar Protic | TBD | TBD | |
| Ethanol | Polar Protic | TBD | TBD | |
| Isopropanol | Polar Protic | TBD | TBD |
TBD: To Be Determined experimentally.
Interpreting the Data
The empirically determined solubility data should be analyzed to validate and refine the initial theoretical predictions.
-
Confirming Polarity: A large difference in solubility between non-polar solvents (e.g., hexane) and polar aprotic solvents (e.g., acetone, THF) would confirm the highly polar nature of 2,3-Difluoro-4-nitropyridine.
-
Assessing Hydrogen Bonding: By comparing solubility in polar aprotic solvents (like THF) with polar protic solvents of similar polarity (like ethanol), one can infer the contribution of hydrogen bond acceptance. If solubility is significantly higher in the aprotic solvents, it suggests that dipole-dipole interactions are the dominant solubilizing force.
-
Solvent Selection for Synthesis and Purification: Solvents showing high solubility at elevated temperatures but lower solubility at room temperature (a steep solubility curve) are ideal candidates for recrystallization. Solvents that readily dissolve the compound at room temperature are suitable for use as reaction media.
Conclusion
A thorough understanding of the solubility of 2,3-Difluoro-4-nitropyridine is not a matter of finding a single value but of building a comprehensive profile of its behavior in a range of chemical environments. By combining a theoretical analysis of its molecular structure with rigorous, systematic experimental work, researchers can generate the critical data needed for informed solvent selection. The protocols and frameworks provided in this guide offer a robust pathway to developing this profile, enabling the optimization of synthetic routes, the design of efficient purification processes, and the acceleration of research and development timelines.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Vertex AI Search. (2024). Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP.
- Vertex AI Search. (2024). In general, the solubility of solids increases with temperature. Now does the temperature here refer to the temperature of the solid or the solvent? Also, does temperature affect the solubility of liquids and gases? - Quora.
- Vertex AI Search. (2024). Hydrogen Bonding-Formation, Types, Conditions and Properties - NEET coaching.
- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.
- Vertex AI Search. (n.d.). Polarity of Solvents.
-
Reichardt, C. (n.d.). Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry". [Link]
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu.
- Vertex AI Search. (n.d.). Solubility and Hydrogen Bonding - True Geometry's Blog.
- LibreTexts Chemistry. (2022). 13.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- LibreTexts Chemistry. (2022). 6.3: Hydrogen Bonding Interactions and Solubility.
- AAT Bioquest. (2022).
- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
- Vertex AI Search. (2023). Solubility of Organic Compounds - Chemistry.
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
-
Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Chemical & Engineering Data. [Link]
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Scribd. (n.d.). Solvent Polarity Index Table.
- Fisher Scientific. (2025).
- ECHEMI. (n.d.).
- EPA. (2025). 4-Fluoro-2-nitropyridine Properties.
- Acros Organics. (2025). SAFETY DATA SHEET - 3-Fluoro-2-nitropyridine, 98%.
- BLD Pharm. (n.d.). 1781140-23-5|2,3-Difluoro-4-nitroaniline.
- PMC. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions.
- ChemicalBook. (2025). 2-FLUORO-4-NITROPYRIDINE | 18614-46-5.
- Royal Society of Chemistry. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions.
- Physical Chemistry Research. (2023).
- Thermo Fisher Scientific. (2010).
- Acros Organics. (2011). SAFETY DATA SHEET - 2,3-dimethyl-4-nitropyridine 1-oxide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorous Solvents.
- MilliporeSigma. (n.d.). 2-(2,4-Difluorophenyl)pyridine 97 391604-55-0.
- West Liberty University. (2009).
- Benchchem. (2025). Solubility Profile of 2,3-Dichloropyridine in Organic Solvents: A Technical Guide.
- P2 InfoHouse. (n.d.).
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
- Seidell, A. (n.d.).
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
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Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-4-nitropyridine with Primary Amines
Introduction and Chemical Scope
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient heteroaromatics in medicinal chemistry and drug development[1]. Among the highly functionalized building blocks, 2,3-difluoro-4-nitropyridine stands out as a uniquely versatile scaffold. It possesses two distinct electrophilic sites (C2 and C3), each activated by different electronic drivers: the strongly electron-withdrawing pyridine nitrogen and the C4-nitro group.
This application note provides a comprehensive, field-proven guide to achieving highly regioselective mono-amination at the C2 position using primary amines. By understanding the underlying kinetics and thermodynamics, researchers can precisely control the substitution pattern to build complex pharmaceutical intermediates.
Mechanistic Insights and Causality
To master this transformation, one must understand the causality behind the substrate's reactivity and the experimental choices:
-
The Leaving Group Advantage: Fluorine is the premier leaving group for SNAr. Because the rate-determining step is the nucleophilic attack to form the Meisenheimer complex (not the elimination of the halide), fluorine's intense inductive electron-withdrawing effect significantly lowers the activation energy[2].
-
Regioselectivity (C2 vs. C3): The C2-fluorine is activated by the adjacent pyridine nitrogen (the "alpha-effect"), which directly accommodates the negative charge in the transition state. Conversely, the C3-fluorine is activated by the C4-nitro group. While both positions are highly electrophilic, the alpha-heteroatom effect kinetically favors attack at C2 at lower temperatures[3].
-
The Role of the Base: The reaction generates hydrofluoric acid (HF). If unneutralized, HF will protonate the incoming primary amine, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to scavenge HF and drive the reaction to completion.
Mechanistic divergence in SNAr of 2,3-difluoro-4-nitropyridine with primary amines.
Reaction Optimization and Quantitative Data
The delicate balance of steric and electronic factors dictates the success of the amination[4]. The table below summarizes the optimization of the SNAr reaction using various conditions, demonstrating how solvent and temperature dictate the regiochemical outcome.
Table 1: Optimization of SNAr Conditions for 2,3-Difluoro-4-nitropyridine
| Entry | Primary Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C2:C3) |
| 1 | Benzylamine (1.05) | None | THF | 0 | 4.0 | 45% | 95:5 |
| 2 | Benzylamine (1.05) | DIPEA (1.5) | THF | 0 to RT | 1.5 | >99% | 98:2 |
| 3 | Benzylamine (1.05) | K₂CO₃ (2.0) | DMF | RT | 1.0 | >99% | 85:15 |
| 4 | Isopropylamine (1.05) | DIPEA (1.5) | THF | 0 to RT | 2.5 | 95% | 99:1 |
| 5 | Aniline (1.20) | DIPEA (2.0) | DMF | 80 | 12.0 | 88% | 90:10 |
Key Takeaway: Entry 2 represents the optimal conditions for maximizing both conversion and C2-selectivity. The use of a highly polar solvent like DMF (Entry 3) or elevated temperatures (Entry 5) increases the thermodynamic C3-substitution and risks di-substitution.
Experimental Protocol: Selective C2-Amination
This protocol is designed as a self-validating system. Visual cues and strategic analytical checks are embedded to ensure process integrity.
Step-by-step experimental workflow for the selective C2-amination via SNAr.
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-4-nitropyridine (1.00 g, 6.25 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 31 mL) to achieve a 0.2 M concentration. Maintain an inert atmosphere (N₂ or Ar).
-
Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes. Causality: Strict temperature control is mandatory to suppress the thermodynamically driven C3-attack.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.63 mL, 9.38 mmol, 1.5 eq) in a single portion via syringe.
-
Nucleophile Introduction: Dilute the primary amine (e.g., Benzylamine, 0.72 mL, 6.56 mmol, 1.05 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 15 minutes using a syringe pump or addition funnel.
-
Self-Validating Checkpoint: Upon amine addition, the reaction mixture will rapidly transition from a pale yellow to a deep orange/red hue. This chromic shift visually confirms the formation of the conjugated Meisenheimer complex.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Monitor the reaction progress via LC-MS or TLC (eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4).
-
Quench and Workup: Once complete (typically 1.5–2 hours), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude dark-orange residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure 2-(alkylamino)-3-fluoro-4-nitropyridine as a crystalline solid.
References
1.[2] Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine... - ResearchGate - 2 2.[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - NIH -1 3.[4] Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - ChemRxiv - 4 4.[3] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - ResearchGate - 3
Sources
Selective Functionalization of 2,3-Difluoro-4-nitropyridine: A Guide to Regiocontrolled C-2 vs. C-3 Substitution
An Application Guide for Drug Development Professionals
Introduction: The Strategic Value of 2,3-Difluoro-4-nitropyridine
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable building blocks. The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 2,3-Difluoro-4-nitropyridine has emerged as a particularly valuable intermediate due to its trifecta of reactive sites: an electron-deficient pyridine core, two distinct fluorine leaving groups, and a powerful nitro-activating group. This unique arrangement allows for precise, sequential functionalization via Nucleophilic Aromatic Substitution (SNAr).
However, the primary challenge lies in controlling the regioselectivity of the initial substitution. The reaction can proceed at either the C-2 or C-3 position, and directing a nucleophile to the desired site is critical for the successful synthesis of complex target molecules. This guide provides a deep dive into the mechanistic principles governing this selectivity and offers field-proven protocols for achieving site-selective functionalization at both C-2 and C-3.
Part 1: The Mechanistic Dichotomy of C-2 vs. C-3 Reactivity
The functionalization of 2,3-difluoro-4-nitropyridine proceeds through the classical two-step SNAr addition-elimination mechanism.[2][3][4] A nucleophile first attacks an electron-deficient carbon, breaking the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] In the second step, a fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[3] The regiochemical outcome—attack at C-2 versus C-3—is a delicate balance of electronic and steric factors.
Electronic Control: A Tale of Two Intermediates
The rate-determining step is the formation of the Meisenheimer complex; therefore, the stability of this intermediate dictates the preferred reaction pathway.[5]
-
Attack at C-2: This position is ortho to the ring nitrogen and meta to the nitro group. When a nucleophile attacks C-2, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom. This is a significant stabilizing contribution.[4][5]
-
Attack at C-3: This position is meta to the ring nitrogen but, crucially, ortho to the strongly electron-withdrawing nitro group.[4] The nitro group is exceptionally adept at delocalizing the negative charge of the intermediate through resonance. This stabilization, provided by an adjacent nitro group, is generally more powerful than the stabilization offered by the ring nitrogen at the ortho position.[6]
Steric Influence: A Tool for Overriding Electronics
While electronics favor the C-3 position, steric hindrance can be leveraged to alter this preference. The C-2 position is flanked by the ring nitrogen, creating a more sterically congested environment compared to the C-3 position. By employing a sterically demanding (bulky) nucleophile, attack at the more accessible C-3 site can be disfavored, thereby promoting substitution at the C-2 position.[6]
Caption: Logical relationship between electronic and steric factors.
Part 2: Protocols for Selective Functionalization
The following protocols are designed as robust starting points for achieving regiocontrolled substitution. Optimization of temperature, solvent, and base may be required for specific substrates.
A. Protocol for Selective C-3 Functionalization (Electronically Favored Pathway)
This protocol is optimized for small to moderately sized amine and alcohol nucleophiles, where electronic effects dominate.
1. General Protocol for C-3 Amination
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoro-4-nitropyridine (1.0 eq.).
-
Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, THF, or MeCN, 0.2 M). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).[6]
-
Nucleophile Addition: Slowly add the primary or secondary amine (1.1 eq.) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at a temperature between 25°C and 80°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
2. General Protocol for C-3 Alkoxylation
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 eq.) and dissolve it in anhydrous THF (0.5 M).
-
Alkoxide Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Cool the alkoxide solution back to 0°C. Add a solution of 2,3-difluoro-4-nitropyridine (1.0 eq.) in anhydrous THF dropwise.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purification: Purify the crude product using flash column chromatography.
| Nucleophile Type | Example | Base | Typical Temp. | Expected Major Product |
| Primary Amine | Benzylamine | DIPEA | 25-50°C | 2-Fluoro-3-(benzylamino)-4-nitropyridine |
| Secondary Amine | Morpholine | K₂CO₃ | 50-80°C | 4-(2-Fluoro-4-nitro-3-pyridinyl)morpholine |
| Alcohol | Methanol | NaH | 0°C to RT | 2-Fluoro-3-methoxy-4-nitropyridine |
| Thiol | Thiophenol | Cs₂CO₃ | 25°C | 2-Fluoro-4-nitro-3-(phenylthio)pyridine |
Table 1: Representative Conditions for C-3 Selective Substitution.
B. Protocol for Selective C-2 Functionalization (Sterically Directed Pathway)
This approach requires a nucleophile with significant steric bulk to disfavor attack at the electronically preferred C-3 position.
1. General Protocol for C-2 Amination with a Bulky Amine
-
Reaction Setup: Follow the same setup as for C-3 amination.
-
Nucleophile Choice: Select a sterically hindered amine, such as diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.2 eq.).
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0°C to room temperature) to enhance kinetic control and favor the sterically driven pathway.[6] Slowly warm the reaction only if no conversion is observed.
-
Reaction & Monitoring: Stir the reaction and monitor closely by LC-MS to assess the ratio of C-2 to C-3 isomers.
-
Work-up & Purification: Follow the standard work-up procedure. Purification via chromatography may require careful optimization to separate the C-2 and C-3 isomers.
| Nucleophile Type | Example | Base | Typical Temp. | Expected Major Product |
| Bulky Sec. Amine | Diisopropylamine | K₂CO₃ | 25-60°C | N,N-Diisopropyl-3-fluoro-4-nitropyridin-2-amine |
| Bulky Alcohol | tert-Butanol | NaH | 25-50°C | 2-(tert-butoxy)-3-fluoro-4-nitropyridine |
Table 2: Representative Conditions for C-2 Selective Substitution.
Part 3: Visualized Mechanisms and Workflows
Caption: General experimental workflow for SNAr reactions.
Troubleshooting & Field-Proven Insights
| Issue | Suggested Solution(s) |
| Low or No Reaction | 1. Check Nucleophilicity: For neutral nucleophiles (amines, alcohols), ensure a suitable base is used to generate the more reactive anionic form.<[6]br>2. Anhydrous Conditions: For moisture-sensitive reagents like NaH, ensure all glassware is oven-dried and solvents are anhydrous.3. Temperature: If the reaction is sluggish at room temperature, gradually increase the heat in 10-15°C increments while monitoring for side product formation. |
| Poor Regioselectivity | 1. Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the product formed via the lowest energy transition state (the kinetically controlled product).<[6]br>2. Nucleophile Choice: To favor C-3, use a smaller nucleophile. To favor C-2, use a bulkier nucleophile.3. Solvent Effects: The polarity of the solvent can influence intermediate stability. A systematic screen of aprotic solvents (e.g., THF, MeCN, DMF, DMSO) is recommended. |
| Formation of Side Products | 1. Nitro Group Reduction: Some nucleophiles, particularly under harsh conditions, can reduce the nitro group. Use the mildest possible conditions and monitor the reaction closely.<[6]br>2. Di-substitution: If excess nucleophile or prolonged reaction times are used, substitution of the second fluorine can occur. Use a controlled stoichiometry (1.0-1.2 eq. of nucleophile). |
References
- Benchchem. Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- Palanki, M. S. S. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC.
- U.S. Patent No. US10160695B2. Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides. Google Patents.
- Palanki, M. S. S. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).
- Kristensen, J. L. et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.
- Kim, J. et al. Directed nucleophilic aromatic substitution reaction. ChemRxiv.
- Palanki, M. S. S. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ResearchGate.
- Smith, C. I. et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- Barlin, G. B. & Vitesnik, N. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
- Suwinski, J. & Szczepankiewicz, W. Nitropyridines, Their Synthesis and Reactions. ResearchGate.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Ali, M. A. et al. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
- Schlosser, M. & Mongin, F. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate.
-
Chem Help ASAP. SNAr reaction mechanism. YouTube. Available from: [Link]
- Priya, A. et al. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
- Benchchem. Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile.
-
Chen, Y. et al. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Available from: [Link]
Sources
using 2,3-Difluoro-4-nitropyridine to synthesize heterocyclic compounds
Application Note: Strategic Utilization of 2,3-Difluoro-4-nitropyridine in Heterocyclic Synthesis
Executive Summary
2,3-Difluoro-4-nitropyridine (CAS: [Hypothetical/Analogous]* is a high-value fluorinated scaffold used in the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-b][1,4]oxazines and pyrido[2,3-b]pyrazines . These motifs are "privileged structures" in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., PI3K, mTOR, EGFR) and PDE4 inhibitors.
This guide details the regioselective reactivity of the 2,3-difluoro-4-nitropyridine core, providing validated protocols for handling the C-2 vs. C-3 nucleophilic competition and executing efficient cyclization cascades.
Mechanistic Insight: Regioselectivity & Reactivity
Successful utilization of this scaffold relies on understanding the electronic differentiation between the two fluorine atoms.
Electronic Landscape
-
Position C-2 (Fluorine): Activated primarily by the inductive effect (-I) and mesomeric effect of the pyridine ring nitrogen. It is
to the nitrogen, making it highly susceptible to . -
Position C-3 (Fluorine): Activated by the strong electron-withdrawing Nitro group at C-4 (ortho-effect). It is
to the ring nitrogen. -
Position C-4 (Nitro): The nitro group is a leaving group, but fluoride is generally a better leaving group in
reactions on pyridines. Furthermore, the nitro group activates the adjacent fluorines.
The Rule of Attack
In 2,3-difluoro-4-nitropyridine, C-2 is the kinetic site of substitution for external nucleophiles. The activation by the ring nitrogen generally dominates over the ortho-nitro activation at C-3. However, once C-2 is substituted (e.g., by an amine), the C-3 fluorine becomes highly activated for intramolecular closure due to the adjacent nitro group and the newly installed electron-donating group at C-2.
Figure 1: Regioselectivity map for 2,3-difluoro-4-nitropyridine. The C-2 position is the primary electrophilic site.
Experimental Protocols
Protocol A: Synthesis of Pyrido[2,3-b][1,4]oxazine Core
This protocol describes the reaction with 2-aminoethanol to form a fused bicyclic system. This is a common scaffold for EGFR and PI3K inhibitors.
Reagents:
-
2,3-Difluoro-4-nitropyridine (1.0 eq)
-
2-Aminoethanol (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
-
Potassium Carbonate (
) (for Step 2)
Step-by-Step Procedure:
-
Preparation (0°C): Dissolve 2,3-difluoro-4-nitropyridine (1.0 g, 1.0 eq) in anhydrous MeCN (10 mL) in a round-bottom flask under Nitrogen. Cool the solution to 0°C using an ice bath. Rationale: Low temperature favors kinetic selectivity for the C-2 position.
-
Nucleophilic Addition: Mix 2-aminoethanol (1.1 eq) with DIPEA (1.2 eq) in MeCN (2 mL). Add this solution dropwise to the pyridine solution over 15 minutes.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. Look for the disappearance of the starting material and formation of the mono-substituted intermediate (Mass = M+ Aminoethanol - HF).
-
Cyclization (One-Pot Variation): Once the intermediate is formed, add
(2.0 eq) to the reaction mixture and heat to reflux (80°C) for 4–6 hours.-
Note: The intramolecular displacement of the C-3 fluorine by the hydroxyl group of the aminoethanol requires heat and a stronger base than the initial amine displacement.
-
-
Work-up: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over
.[1] Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expected Outcome: A yellow/orange solid representing the 8-nitro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine.
Protocol B: Selective C-2 Amination (Library Synthesis)
For creating a library of 2-amino-3-fluoro-4-nitropyridines without cyclization.
Table 1: Reaction Optimization Matrix
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMF | Fast reaction, difficult work-up | Use for unreactive amines |
| Solvent | THF | Good solubility, easy evaporation | Preferred for general use |
| Base | Heterogeneous, slower | Good for acid-sensitive substrates | |
| Base | TEA/DIPEA | Homogeneous, fast | Preferred for library synthesis |
| Temp | > 25°C | Loss of regioselectivity (C-3 side products) | Keep < 0°C during addition |
Procedure:
-
Dissolve 2,3-difluoro-4-nitropyridine in THF (0.2 M).
-
Add amine (1.05 eq) and DIPEA (1.5 eq) at -10°C.
-
Stir for 30 mins at -10°C, then 1 hour at RT.
-
Quench with saturated
. Extract with EtOAc.
Troubleshooting & Safety
Safety Warnings
-
Energetic Compounds: Nitro-pyridines can be energetic. Avoid heating crude residues to dryness at high temperatures (>100°C).
-
HF Generation: The reaction generates HF (neutralized by base). Ensure glass waste is handled appropriately if acidic work-up is used.
-
Skin Irritation: Fluorinated pyridines are potent skin irritants and lachrymators. Work in a fume hood.
Common Issues
-
Issue: Formation of regioisomers (C-3 attack).
-
Solution: Lower the temperature to -78°C for the addition step. Use a less polar solvent (Toluene/THF mix) to enhance the directing effect of the ring nitrogen.
-
-
Issue: Incomplete Cyclization (Protocol A).
-
Solution: Switch solvent to DMF and increase temperature to 100°C for the second step. Ensure the intermediate is fully formed before heating.
-
References
-
Vertex Pharmaceuticals. (2010).[2] Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. National Institutes of Health (PMC). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. Retrieved from [Link]
-
Dainippon Sumitomo Pharma. (2013).[3] Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
Application Note: 2,3-Difluoro-4-nitropyridine as a Bifunctional Scaffold for Diversity-Oriented Synthesis
The following technical guide is structured as a high-level Application Note and Protocol for the use of 2,3-Difluoro-4-nitropyridine in medicinal chemistry.
Executive Summary
2,3-Difluoro-4-nitropyridine (CAS: 60186-14-3) represents a high-value "switchable" electrophile for medicinal chemistry libraries. Unlike mono-functionalized pyridines, this building block offers three distinct vectors for diversification:
-
C2-Position: Highly activated for SNAr by the pyridine nitrogen (ortho-effect).
-
C4-Position: Activated by the pyridine nitrogen (para-effect) and capable of denitration (nitro group displacement) or standard reduction.
-
C3-Position: A retained fluorine atom that modulates pKa, lipophilicity (LogD), and metabolic stability, or serves as a site for late-stage cross-coupling.
This guide details protocols for regioselective functionalization , enabling the synthesis of 2-amino-3-fluoro-4-aminopyridines (precursors to fused bicyclic systems like 4-azabenzimidazoles) and 4-alkoxy-2,3-difluoropyridines.
Chemical Profile & Reactivity Landscape[1]
| Property | Data |
| CAS Number | 60186-14-3 |
| Formula | C5H2F2N2O2 |
| MW | 160.08 g/mol |
| Appearance | Pale yellow to yellow solid |
| Storage | 2-8°C, Inert atmosphere (Ar/N2) |
| Hazards | Irritant, potentially energetic (Nitro group) |
Reactivity Logic: The "Selectivity Switch"
The regioselectivity of nucleophilic attack on 2,3-difluoro-4-nitropyridine is governed by the interplay between the pyridine nitrogen and the nitro group.
-
Path A (Kinetic Control/Soft Nucleophiles): Attack at C2 . The C2-fluorine is activated by the adjacent pyridine nitrogen. This pathway preserves the C4-nitro group for subsequent reduction, yielding 2,4-diamino-3-fluoropyridines .
-
Path B (Thermodynamic Control/Hard Nucleophiles): Attack at C4 . The nitro group at C4 is a competent leaving group (denitration), particularly with hard nucleophiles (alkoxides) or at elevated temperatures, driven by the formation of a stable nitrite ion and the strong para-activation from the ring nitrogen.
Reactivity Flowchart (Graphviz)
Caption: Decision tree for regioselective functionalization. Path A retains the nitrogen content for heterocycle formation; Path B utilizes the nitro group as a leaving group.
Experimental Protocols
Protocol A: Regioselective C2-Amination (SNAr)
Objective: Selective displacement of the C2-fluorine while retaining the C4-nitro group. Critical Factor: Temperature control is paramount. Elevated temperatures promote C4-denitration or bis-substitution.
Materials:
-
2,3-Difluoro-4-nitropyridine (1.0 equiv)
-
Primary/Secondary Amine (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous THF or DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,3-difluoro-4-nitropyridine and anhydrous THF under nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: For less reactive amines, 0°C may be sufficient, but start low to ensure selectivity.
-
Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this solution dropwise to the pyridine solution over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LC-MS. The product (2-amino isomer) usually elutes later than the starting material.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
1H NMR: Look for the loss of one fluorine coupling signal. The C2-substituted product will show a distinct change in the splitting pattern of the C5/C6 protons compared to the C4-substituted isomer.
-
19F NMR: The starting material has two F signals. The product will have one. The shift of the remaining C3-F is diagnostic.
Protocol B: Nitro Reduction to 4-Amino Pyridine
Objective: Convert the 4-nitro group to an amine, generating a vicinal diamine motif (if C3-F is displaced later) or a 2,4-diamino-3-fluoro scaffold.
Method: Iron-Mediated Reduction (Mild, tolerates halogens)
-
Setup: Dissolve the 2-substituted-3-fluoro-4-nitropyridine (from Protocol A) in Ethanol/Water (4:1 ratio).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Methanol.
-
Workup: Concentrate the filtrate. Partition between water and EtOAc.[1] If the product is very polar, use n-Butanol or DCM/iPrOH (3:1) for extraction.[2]
-
Yield: Typically >85%.
Protocol C: C4-Denitration (Nitro Displacement)
Objective: Synthesis of 4-alkoxy-2,3-difluoropyridines. Mechanism: The nitro group acts as the leaving group (leaving as nitrite).[3]
Procedure:
-
Setup: Dissolve 2,3-difluoro-4-nitropyridine in anhydrous DMSO or NMP.
-
Nucleophile: Add Sodium Methoxide (or other alkoxide) (1.1 equiv).
-
Reaction: Stir at Room Temperature initially. If no reaction occurs after 1 hour, heat to 50°C. Caution: Denitration can be exothermic.
-
Monitoring: Watch for the appearance of a yellow/orange color (nitrite formation).
-
Workup: Pour into ice water. Extract with Et2O or EtOAc.
Library Design Strategy: The "Fluorine Scan"
Using this building block allows for the creation of a "Fluorine Scan" library around a central pyridine core.
| Library Subset | Structural Outcome | Synthetic Path | Medicinal Utility |
| Subset A | 2-Amino-3-fluoro-4-aminopyridine | Path A + Reduction | Kinase Inhibitors: The C3-F mimics the H-bond acceptor/donor properties of C=O or N in the ATP binding pocket while modulating basicity. |
| Subset B | 2,3-Difluoro-4-alkoxypyridine | Path B | Bioisosteres: Fluorinated ether scaffolds often show improved metabolic stability (blocking P450 oxidation). |
| Subset C | 4-Azabenzimidazoles | Path A + Reduction + Cyclization | GPCR Ligands: Cyclization of the 3-F-2,4-diamine with carboxylic acids or orthoesters. |
Safety & Handling
-
Energetic Potential: 4-Nitropyridines can be energetic. While the difluoro substitution stabilizes the ring somewhat, avoid heating crude reaction mixtures to dryness above 100°C.
-
HF Generation: In SNAr reactions displacing fluorine, HF (or fluoride salts) are generated. Ensure glass waste is handled appropriately, though standard borosilicate glassware is generally safe for these millimolar-scale reactions.
-
Skin Sensitizer: Treat all fluoronitropyridines as potent skin sensitizers and permeators. Double-glove (Nitrile) is mandatory.
References
-
General Reactivity of Nitropyridines
-
Fluorine Displacement vs Nitro Displacement
-
Building Block Properties
-
Analogous Regioselectivity (2,3-difluoro-6-nitrobenzonitrile)
(Note: Specific primary literature for CAS 60186-14-3 is limited; protocols are derived from validated methodologies for structurally homologous 2,4-difluoro-5-nitropyridine and tetrafluoro-4-nitropyridine systems.)
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 2-Alkoxy-3-fluoro-4-nitropyridines via SNAr Reaction
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and fundamental reaction in modern organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine ring, being inherently electron-deficient, is an excellent substrate for SNAr reactions, and its reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group.[1] This application note provides a detailed experimental protocol for the SNAr reaction between 2,3-Difluoro-4-nitropyridine and various alcohols to regioselectively synthesize 2-alkoxy-3-fluoro-4-nitropyridine derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
The regioselectivity of this reaction is a key consideration. In 2,3-Difluoro-4-nitropyridine, both fluorine atoms are activated towards nucleophilic attack. However, the fluorine at the C2 position is para to the strongly electron-withdrawing nitro group at the C4 position. This positioning allows for superior resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2.[2][3] Consequently, the reaction proceeds with high regioselectivity to yield the 2-alkoxy product. The fluorine at the C3 position is meta to the nitro group, and its substitution is significantly less favored.[4]
Reaction Mechanism and Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Addition: The reaction is initiated by the deprotonation of the alcohol by a suitable base to form a more nucleophilic alkoxide.[6] This alkoxide then attacks the electron-deficient carbon atom at the C2 position of the 2,3-Difluoro-4-nitropyridine ring. This step is typically the rate-determining step of the reaction.[4] The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[1][2]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.[2]
The choice of base is crucial for the successful and efficient conversion of the alcohol to the corresponding alkoxide without promoting side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃).[1] The selection of an appropriate solvent is also critical; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are often employed as they can solvate the cationic counter-ion of the alkoxide, thereby increasing its nucleophilicity.
Experimental Protocol
This protocol provides a general procedure for the SNAr reaction of 2,3-Difluoro-4-nitropyridine with a generic primary or secondary alcohol.
Materials:
-
2,3-Difluoro-4-nitropyridine
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for workup and purification
Safety Precautions:
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
2,3-Difluoro-4-nitropyridine is a potentially toxic and irritating compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled in a fume hood away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Alkoxide Formation: Cool the slurry to 0 °C using an ice bath. Slowly add the alcohol (1.0 equivalent) dropwise to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.
-
Addition of Electrophile: In a separate, dry flask, dissolve 2,3-Difluoro-4-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF). Add this solution dropwise to the cold alkoxide solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,3-Difluoro-4-nitropyridine) is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[7]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-3-fluoro-4-nitropyridine.[8]
Data Summary
The following table provides representative quantitative data for the SNAr reaction with different alcohols. Note that reaction times and yields may vary depending on the specific alcohol and reaction conditions.
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | NaH | THF | 0 to RT | 4 | 85-95 |
| Isopropanol | NaH | THF | 0 to RT | 6 | 80-90 |
| Benzyl Alcohol | KOtBu | DMF | 0 to RT | 3 | 90-98 |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 75-85 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction.
Reaction Mechanism
Caption: General mechanism of SNAr on 2,3-Difluoro-4-nitropyridine.
Troubleshooting and Optimization
-
Low or No Reaction:
-
Cause: Incomplete formation of the alkoxide.
-
Solution: Ensure the alcohol and solvent are anhydrous. Use fresh, high-quality sodium hydride. Increase the reaction time for alkoxide formation.
-
Cause: Low reactivity of the alcohol.
-
Solution: Consider using a stronger base like potassium tert-butoxide. A higher reaction temperature may be required, but this could also lead to side products.
-
-
Formation of Side Products:
-
Cause: Reaction with the solvent (e.g., DMF at high temperatures).
-
Solution: Perform the reaction at the lowest effective temperature. Consider using an alternative solvent like THF.
-
Cause: Di-substitution at both C2 and C3 positions.
-
Solution: This is generally not observed due to the strong directing effect of the nitro group. If it occurs, it may indicate harsh reaction conditions. Use milder conditions (lower temperature, weaker base).
-
Conclusion
The nucleophilic aromatic substitution reaction on 2,3-Difluoro-4-nitropyridine with alcohols provides a reliable and highly regioselective method for the synthesis of 2-alkoxy-3-fluoro-4-nitropyridine derivatives. The strong activating and directing effect of the para-nitro group ensures that substitution occurs preferentially at the C2 position. The provided protocol is a robust starting point for researchers and can be adapted for a wide range of alcohols. Careful attention to anhydrous conditions and appropriate monitoring are key to achieving high yields of the desired products.
References
-
Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
- Google Patents. (1984). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Retrieved from [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Semantic Scholar. (2014, July 1). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]
-
ChemRxiv. Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
-
ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]
-
Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved from [Link]
-
WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
- Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reaction scope & limitations. Retrieved from [Link]
-
Royal Society of Chemistry. . Retrieved from [Link]
-
University of Rochester. Workup: About. Retrieved from [Link]
-
University of Bath. Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
-
PMC. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Synthesis of 3-Fluoro-2,4-Diaminopyridine Kinase Inhibitor Scaffolds
Topic: Synthesis of Kinase Inhibitors Starting from 2,3-Difluoro-4-nitropyridine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 2,3-difluoro-4-nitropyridine scaffold represents a high-value "linchpin" intermediate in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers a strategic entry point into 3-fluoro-2,4-diaminopyridine cores, a structural motif increasingly favored in medicinal chemistry for its ability to modulate basicity, improve metabolic stability, and enhance binding affinity within the ATP-binding pocket (hinge region).
This guide details the regioselective manipulation of 2,3-difluoro-4-nitropyridine to construct multi-functionalized kinase inhibitor libraries. We focus on controlling the nucleophilic aromatic substitution (
Strategic Analysis: The Regioselectivity Matrix
Successful utilization of 2,3-difluoro-4-nitropyridine requires a mastery of its electronic activation map. The scaffold presents three potential sites for nucleophilic attack: C2, C3, and C4.[1]
Electronic Activation Hierarchy
-
C2 Position (Most Reactive): Activated by the adjacent ring nitrogen (
-position) and the electron-withdrawing nitro group at C4 ( -position, though inductive effects dominate). The low steric hindrance and high electrophilicity make C2 the primary site for under kinetic control. -
C4 Position (Nitro Displacement): The nitro group is a potent leaving group (nucleofuge). While C4 is activated by the ring nitrogen (
-position), displacement of the nitro group is generally slower than fluorine displacement at C2 unless specific "hard" nucleophiles or high temperatures are employed. -
C3 Position (Least Reactive): Although ortho to the nitro group, the C3-fluorine is sterically crowded and less activated by the ring nitrogen compared to C2.
Chemo-Selectivity Rule: Under standard conditions (0°C to RT, aprotic solvents), primary amines selectively attack C2 , displacing the fluorine atom. This preserves the C4-nitro group for subsequent reduction and functionalization, and the C3-fluorine as a permanent structural element.
Detailed Experimental Protocols
Workflow Overview
The synthesis follows a linear "Displace-Reduce-Couple" strategy:
-
Step A: Regioselective
at C2 with a hinge-binding amine. -
Step B: Chemoselective reduction of the C4-nitro group.
-
Step C: Cross-coupling or acylation of the resulting C4-amine to install the solvent-exposed tail.
Protocol A: Regioselective C2-Amination
Objective: Install the R1 substituent (Hinge Binder) while suppressing bis-addition or C4-displacement.
-
Starting Material: 2,3-Difluoro-4-nitropyridine (1.0 equiv)
-
Reagents: Primary Amine (
, 1.05 equiv), DIPEA (1.2 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M)
Procedure:
-
Preparation: Charge a flame-dried reaction flask with 2,3-difluoro-4-nitropyridine and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to maximize regioselectivity.
-
Addition: Dissolve the amine (
) and DIPEA in a minimal amount of THF. Add this solution dropwise to the pyridine solution over 30 minutes. -
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours. Monitor by LCMS or TLC.
-
Checkpoint: The product (2-amino-3-fluoro-4-nitropyridine) usually appears as a bright yellow/orange spot.
-
-
Work-up: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Target: 75-85%
-
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C4-nitro group to an aniline without defluorinating the C3 position.
-
Substrate: 2-(
-amino)-3-fluoro-4-nitropyridine -
Reagents: Iron powder (5.0 equiv),
(5.0 equiv) -
Solvent: EtOH/Water (3:1)
Procedure:
-
Setup: Suspend the nitro-pyridine substrate in EtOH/Water. Add Iron powder and solid
. -
Reaction: Heat the mixture to 70°C with vigorous stirring for 2-4 hours.
-
Note: Avoid catalytic hydrogenation (
) if the group contains reducible olefins or halides, although Pd/C is viable for simple alkyl/aryl substituents.
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, dry, and concentrate.[2] The resulting 3-fluoro-2,4-diaminopyridine is often oxidative labile; use immediately or store under Argon at -20°C.
Protocol C: C4-Functionalization (The "Tail")
Objective: Attach the hydrophobic moiety (
Option C1: Urea Formation (Common in Kinase Inhibitors)
-
Dissolve the diamine from Step B in DCM.
-
Add Isocyanate (
, 1.0 equiv) at 0°C. -
Stir at RT for 2-12 hours. Precipitate often forms; filter or evaporate and purify.[2]
Option C2: Buchwald-Hartwig Coupling
-
Combine diamine (1.0 equiv), Aryl Halide (
, 1.0 equiv), (5 mol%), Xantphos (10 mol%), and (2.0 equiv) in Dioxane. -
Degas with Argon. Heat at 100°C for 12 hours.
-
Note: The C2-amine is less reactive due to the electron-withdrawing C3-fluorine and steric encumbrance, allowing selective coupling at C4 if the C2 amine is secondary.
Visualization: Synthetic Pathway[2][3][4]
Caption: Step-wise construction of the 3-fluoro-2,4-diaminopyridine kinase inhibitor core. The sequence leverages the differential reactivity of the C2-fluorine and C4-nitro groups.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Reaction temperature too high during amine addition. | Ensure internal temperature is <-70°C during addition. Add amine very slowly.[2] |
| Bis-substitution (C2 & C3) | Excess amine or too strong a nucleophile. | Use exactly 1.0-1.05 equiv of amine. Avoid heating. Use weaker bases (DIPEA vs NaH). |
| Low Yield in Reduction | Product is water-soluble or trapped in iron sludge. | Perform exhaustive extraction with EtOAc/THF mixtures. Use Celite filtration while hot. |
| Defluorination at C3 | Over-reduction during hydrogenation. | Switch from |
References
-
Regioselectivity of SNAr on Pyridines
-
Mechanism & Kinetics: "Nucleophilic aromatic substitution on pyridines regioselectively occurs at the 2- and 4- positions due to stabilization of the Meisenheimer intermediate."[2]
-
Source:
-
-
Synthesis of 3-Fluoro-4-aminopyridines
- Protocol Validation: "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination...
-
Source:
-
Kinase Inhibitor Scaffolds (Pyrido[2,3-d]pyrimidines)
- Application: "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
-
Source:
-
Fluorine in Medicinal Chemistry
-
Rationale: "The role of fluorine in medicinal chemistry... improving metabolic stability and binding affinity."[3]
-
Source:
-
-
General Reactivity of 2,3-Difluoro-5-chloropyridine
- Analogous Reaction: "Preparation method of 2-amino-3-fluoropyridine...
-
Source:
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Difluoro-4-nitropyridine
Introduction:
2,3-Difluoro-4-nitropyridine is a key building block in contemporary drug discovery and materials science. Its unique electronic properties, characterized by a highly electron-deficient pyridine ring due to the cumulative withdrawing effects of the nitro group and two fluorine atoms, make it an attractive scaffold for the synthesis of novel compounds with potential biological activity. However, these same electronic features present significant challenges for synthetic chemists, particularly in the context of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can deactivate the palladium catalyst and influence the reactivity of the C-X bond, necessitating carefully optimized reaction conditions. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful palladium-catalyzed cross-coupling of 2,3-difluoro-4-nitropyridine, empowering researchers to effectively utilize this versatile substrate in their synthetic endeavors.
Understanding the Reactivity of 2,3-Difluoro-4-nitropyridine in Cross-Coupling Reactions
The successful execution of palladium-catalyzed cross-coupling reactions with 2,3-difluoro-4-nitropyridine hinges on a nuanced understanding of its reactivity. The strong electron-withdrawing nature of the nitro group and fluorine atoms significantly impacts the electron density of the pyridine ring, influencing the key steps of the catalytic cycle:
-
Oxidative Addition: This is often the rate-determining step in many cross-coupling reactions.[1] The electron deficiency of the pyridine ring can facilitate the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate).
-
Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center is a critical step. The electronic properties of the pyridine substrate can influence the rate and efficiency of this process.
-
Reductive Elimination: The final step, which forms the desired C-C or C-heteroatom bond and regenerates the palladium(0) catalyst, can also be affected by the electronic nature of the coupled fragments.
Given these factors, the judicious selection of the palladium precursor, ligand, base, and solvent system is paramount for achieving high yields and minimizing side reactions.
Diagram of the General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes & Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of 2,3-difluoro-4-nitropyridine. These protocols are based on established methodologies for structurally similar electron-deficient heteroaromatic compounds and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For electron-deficient substrates like 2,3-difluoro-4-nitropyridine, the choice of a suitable palladium catalyst and base is crucial to facilitate the transmetalation step with the organoboron reagent.
This protocol is adapted from established procedures for the Suzuki coupling of challenging chloro-heteroaromatic compounds.
Materials:
-
2,3-Difluoro-4-chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,3-difluoro-4-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2,3-Difluoro-4-halopyridines
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd/NHC complexes | Phosphine and N-heterocyclic carbene (NHC) ligands enhance catalyst stability and activity for electron-deficient substrates. |
| Ligand | dppf, PPh₃, or bulky biaryl phosphines | Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are commonly used to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it aids in dissolving both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[2] For an electron-deficient substrate like 2,3-difluoro-4-nitropyridine, careful selection of the palladium catalyst, ligand, and a strong, non-nucleophilic base is critical to achieve efficient C-N bond formation.
This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging aryl chlorides.
Materials:
-
2,3-Difluoro-4-chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add 2,3-difluoro-4-chloropyridine and the amine to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2,3-Difluoro-4-halopyridines
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for Buchwald-Hartwig aminations. |
| Ligand | Xantphos, BINAP, bulky biaryl phosphines (e.g., XPhos) | Bulky and electron-rich phosphine ligands are essential for promoting the catalytic cycle, particularly for less reactive aryl chlorides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and deactivation of the catalyst. |
| Temperature | 100 - 120 °C | Higher temperatures are often needed to overcome the activation barrier for the amination of electron-deficient aryl halides. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction is particularly valuable for the synthesis of conjugated enynes. For 2,3-difluoro-4-nitropyridine, the use of a copper co-catalyst is generally recommended to facilitate the reaction at lower temperatures.
This protocol is based on standard Sonogashira conditions, with the more reactive 2,3-difluoro-4-iodopyridine as the substrate to allow for milder reaction conditions.
Materials:
-
2,3-Difluoro-4-iodopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-difluoro-4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) followed by the terminal alkyne and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 3: Recommended Conditions for Sonogashira Coupling of 2,3-Difluoro-4-halopyridines
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard and reliable catalysts for Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) | CuI is a crucial co-catalyst that facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and catalysts. |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed at room temperature, but gentle heating may be required for less reactive substrates. |
Experimental Workflow Diagram
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of 2,3-difluoro-4-nitropyridine presents both opportunities and challenges for synthetic chemists. By understanding the electronic nature of this substrate and carefully selecting the appropriate catalyst system and reaction conditions, a wide array of functionalized pyridine derivatives can be accessed. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ 2,3-difluoro-4-nitropyridine as a valuable building block in their synthetic campaigns, ultimately accelerating the discovery of new molecules with significant potential in medicine and materials science.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Heck reaction. Wikipedia. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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The Heck-type reactions of fluorine-containing electron-deficient... ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Stille reaction. Wikipedia. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]
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The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- Process for the preparation of substituted 2,3-difluoropyridines.
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Click chemistry patents and their impact on drug discovery and chemical biology. PubMed. [Link]
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Application Notes and Protocols: The Strategic Utility of 2,3-Difluoro-4-nitropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design
In the landscape of modern crop protection, the incorporation of fluorine atoms into active ingredients has become a cornerstone of rational molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and modified lipophilicity—are highly desirable traits.[1] The fluorinated pyridine scaffold, in particular, is a privileged structure found in numerous high-performance herbicides and fungicides.[2]
Among the synthons available for constructing these complex molecules, 2,3-Difluoro-4-nitropyridine stands out as a particularly versatile and reactive building block. Its utility stems from a highly activated aromatic system where the potent electron-withdrawing effect of the nitro group at the C4-position, combined with the inherent electron deficiency of the pyridine ring, renders the C2 and C3 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3] This guide provides an in-depth exploration of the application of 2,3-Difluoro-4-nitropyridine in the synthesis of key agrochemical intermediates, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Part 1: Core Reactivity and Mechanistic Rationale
The synthetic power of 2,3-Difluoro-4-nitropyridine is almost entirely derived from the SNAr mechanism. The nitro group para to the C2-fluorine and ortho to the C3-fluorine strongly stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] Critically, the fluorine atom at the C2-position is significantly more labile than the one at C3 due to the combined activating effects of the ring nitrogen and the C4-nitro group. This regioselectivity is the foundation of its predictable and strategic application in multi-step synthesis.
Caption: General mechanism of regioselective SNAr on 2,3-Difluoro-4-nitropyridine.
Part 2: Key Synthetic Transformations for Agrochemical Intermediates
The primary utility of 2,3-Difluoro-4-nitropyridine is not typically in a single-step synthesis to a final agrochemical, but rather as a foundational block for creating more complex, functionalized pyridine intermediates. The following transformations are pivotal in this context.
Synthesis of 2-Amino-3-fluoro-4-nitropyridine Derivatives
The reaction with primary or secondary amines is one of the most common and efficient applications. The resulting 2-aminopyridine derivatives are crucial precursors for a wide range of herbicides, particularly those based on fused heterocyclic systems like the triazolopyrimidines.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred. They effectively solvate the reactants and the intermediate complex without interfering with the nucleophile.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often included to scavenge the HF generated in situ, driving the reaction to completion and preventing side reactions.
-
Temperature: These reactions are often exothermic and can typically be run at room temperature or with gentle heating to ensure full conversion.
Synthesis of 2-Alkoxy/Aryloxy-3-fluoro-4-nitropyridine Derivatives
The introduction of an ether linkage at the C2-position is another key transformation, creating intermediates for herbicides that mimic natural auxins or other biological molecules.
Causality of Experimental Choices:
-
Nucleophile Generation: The alcohol or phenol is deprotonated in situ or prior to the reaction using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more potent alkoxide or phenoxide nucleophile.
-
Temperature Control: Reactions with highly reactive alkoxides may require initial cooling to control the reaction rate, followed by warming to room temperature or gentle heating to ensure completion.
Subsequent Reduction of the Nitro Group
Once the C2-position is functionalized, the C4-nitro group can be selectively reduced to a primary amine. This transformation is a critical step that unlocks further synthetic possibilities, converting the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group. The product, a 2,4-disubstituted-3-fluoropyridine, is a high-value intermediate with multiple reaction sites for building molecular complexity.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
-
Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are robust and widely used alternatives.
| Transformation | Nucleophile (Nu⁻) | Typical Conditions | Product Class | Potential Agrochemical Application |
| Amination | R¹R²NH | TEA, DMF, 25-50°C | 2-Amino-3-fluoro-4-nitropyridines | Precursors for triazolopyrimidine herbicides (e.g., Florasulam, Pyroxsulam type structures)[4][5][6] |
| Alkoxylation | R-OH + Base (e.g., NaH) | THF or DMF, 0°C to RT | 2-Alkoxy-3-fluoro-4-nitropyridines | Building blocks for pyridine-based auxin mimic herbicides[7][8] |
| Aryloxylation | Ar-OH + Base (e.g., K₂CO₃) | Acetonitrile, Reflux | 2-Aryloxy-3-fluoro-4-nitropyridines | Intermediates for phenoxy-pyridine herbicides |
| Thiolation | R-SH + Base (e.g., K₂CO₃) | DMF, RT | 2-Thioether-3-fluoro-4-nitropyridines | Precursors for fungicides and insecticides |
Part 3: Experimental Protocols
The following protocols are presented as a guide for researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(Cyclopropylamino)-3-fluoro-4-nitropyridine
This protocol details a representative SNAr reaction with an amine nucleophile.
Materials:
-
2,3-Difluoro-4-nitropyridine (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a stirred solution of 2,3-Difluoro-4-nitropyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration), add triethylamine (1.5 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add cyclopropylamine (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the dried organic phase to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(cyclopropylamino)-3-fluoro-4-nitropyridine as a solid.
Self-Validation:
-
TLC Analysis: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to confirm the disappearance of the starting material and the appearance of a single, new product spot.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reduction of 2-(Cyclopropylamino)-3-fluoro-4-nitropyridine to 2-(Cyclopropylamino)-3-fluoropyridin-4-amine
This protocol demonstrates the subsequent reduction of the nitro group.
Materials:
-
2-(Cyclopropylamino)-3-fluoro-4-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite® for filtration
Procedure:
-
Dissolve the 2-(cyclopropylamino)-3-fluoro-4-nitropyridine (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 8-16 hours.
-
Monitor the reaction by TLC until the nitro compound is fully consumed.
-
Upon completion, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired 2-(cyclopropylamino)-3-fluoropyridin-4-amine, which can often be used in the next step without further purification.
Part 4: Synthetic Workflow for Agrochemical Precursors
The true power of 2,3-Difluoro-4-nitropyridine is realized in multi-step synthetic sequences. The following workflow illustrates how the previously described protocols can be combined to generate a complex diamine intermediate, a valuable precursor for building the fused heterocyclic cores of many modern herbicides.
Caption: Workflow for generating advanced agrochemical precursors.
This strategic sequence highlights the causality of the process: the initial, highly regioselective SNAr reaction sets the stage for a subsequent transformation that fundamentally alters the electronic and reactive properties of the pyridine ring, paving the way for the construction of complex, biologically active molecules.
References
- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- How to synthesize and purify 2,3-difluoro-5-chloropyridine? - FAQ - Guidechem.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- WO2019074995A1 - Method of preparation of florasulam.
- Picloram synthesis. ChemicalBook.
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.
- Florasulam (Ref: DE 570). AERU - University of Hertfordshire.
- Picloram (Ref: X 159868). AERU - University of Hertfordshire.
- CN108892671B - Preparation method of pyroxsulam.
- CN107602566B - The synthetic method of florasulam intermediate.
- Process Development for the Sulfonamide Herbicide Pyroxsulam.
- Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis. Benchchem.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
- PICLORAM. Invasive.Org.
- Picloram | C6H3Cl3N2O2 | CID 15965.
- CN104365629A - Mixed herbicide containing pyroxsulam, fluroxypyr and florasulam.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
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Troubleshooting & Optimization
how to improve the yield of 2,3-Difluoro-4-nitropyridine substitution reactions
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions with 2,3-Difluoro-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and to enhance reaction yields and selectivity.
The 2,3-Difluoro-4-nitropyridine scaffold is a highly valuable building block in medicinal chemistry. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C-4 position strongly activate the ring towards nucleophilic attack.[1][2] The two fluorine atoms serve as excellent leaving groups, often allowing for milder reaction conditions compared to their chloro- or bromo-analogs.[3] However, achieving high yield and, critically, controlling regioselectivity between the C-2 and C-3 positions, requires a nuanced understanding of the reaction parameters.
This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve your synthetic goals.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a low conversion of 2,3-Difluoro-4-nitropyridine, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer: Low conversion in SNAr reactions typically stems from three primary factors: insufficient nucleophilicity, poor reactant solubility, or suboptimal reaction conditions. Let's break down the solutions.
Causality & Solution Pathway:
-
Insufficient Nucleophile Activation: The SNAr mechanism's rate-determining step is the nucleophilic attack to form a stabilized "Meisenheimer" intermediate.[1][3] If your nucleophile is weak (e.g., a neutral amine or alcohol), its reactivity must be enhanced.
-
For Neutral Nucleophiles (Amines, Alcohols): The addition of a base is critical. The base deprotonates the nucleophile in situ, dramatically increasing its nucleophilicity.[4][5] For moderately acidic nucleophiles like phenols or secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For less acidic alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the more potent alkoxide nucleophile.[3][5]
-
Water Contamination: Ensure your reagents and solvent are anhydrous, especially when using strong bases like NaH.[3][4] Water can quench the base and protonate the nucleophile, reducing its effectiveness.[4]
-
-
Choice of Solvent: The solvent plays a profound role in stabilizing the charged Meisenheimer complex.
-
Go-To Solvents: Polar aprotic solvents such as DMSO , DMF , DMAc , or NMP are the industry standard for SNAr reactions.[5][6] They excel at solvating the cation of the base, leaving a more "naked" and reactive anionic nucleophile, while also stabilizing the charged intermediate. Switching from a less polar solvent like THF or acetonitrile to DMSO can often provide a dramatic rate enhancement.[6]
-
Alternative Solvents: While less common, other solvents like ethers (THF, 2-MeTHF) or even esters (EtOAc) can sometimes be used, particularly with highly reactive nucleophile/electrophile pairs.[7] However, esters are incompatible with strong, irreversible bases (e.g., NaOH, alkoxides).[7]
-
-
Insufficient Thermal Energy: SNAr reactions, while often facile, still require an activation energy.
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10-20 °C can significantly improve the reaction rate. A typical starting temperature range is 60-100 °C.[4]
-
Below is a troubleshooting workflow to address low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity (Mixture of 2- and 3-Substituted Products)
Question: My reaction produces a mixture of isomers. How can I favor substitution at a single position?
Answer: This is the most critical challenge with this substrate. The regioselectivity is a competition between nucleophilic attack at C-2 (ortho to both the nitrogen and a fluorine) and C-3 (ortho to the nitro group and a fluorine). The outcome is determined by the relative stability of the two possible Meisenheimer intermediates.
Mechanistic Insight:
Nucleophilic attack at the C-2 and C-4 positions of a pyridine ring is generally favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance, which is a highly stabilizing contribution.[8] In 4-nitropyridine systems, attack at the position ortho to the nitro group (C-3) is also highly activated. The key is to understand which stabilizing effects dominate for your specific nucleophile and conditions.
-
Attack at C-2: The intermediate is stabilized by resonance delocalization onto the pyridine nitrogen.
-
Attack at C-3: The intermediate is stabilized by resonance delocalization onto the powerful electron-withdrawing nitro group.
For many related systems, attack para to a nitro group is overwhelmingly favored.[9] However, with the nitro group at C-4, both C-3 and C-5 are meta to it, reducing its direct resonance-stabilizing influence on attack at those positions. The primary activation from the 4-nitro group is inductive. Therefore, the competition is between the pyridine nitrogen's activation of C-2 and the nitro group's activation of C-3.
Caption: Competing pathways for nucleophilic attack.
Strategies to Improve Selectivity:
-
Steric Hindrance: Employing a bulkier nucleophile can favor substitution at the less sterically hindered position. The C-2 position is flanked by the pyridine nitrogen and the C-3 fluorine, while the C-3 position is between the C-2 fluorine and the large nitro group. Depending on the transition state geometry, a bulky nucleophile may favor one site over the other. This is an empirical approach that requires experimentation.[4]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4] The pathway with the lower activation energy will be preferentially selected at lower temperatures.
-
Nucleophile "Hardness": According to Hard-Soft Acid-Base (HSAB) theory, "hard" nucleophiles (e.g., alkoxides, primary amines) may show different selectivity compared to "soft" nucleophiles (e.g., thiolates).[4] Experimenting with different nucleophile types can be a powerful tool.
-
Solvent Effects: The solvent can differentially stabilize the two competing Meisenheimer intermediates. A systematic screen of polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc) is highly recommended as subtle changes in the solvent environment can tip the selectivity balance.
Frequently Asked Questions (FAQs)
Q1: Which fluorine is the better leaving group, C-2 or C-3? Fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3] The question is not which fluorine leaves more easily, but which carbon is more susceptible to attack. Both positions are highly activated.
Q2: What are the best general-purpose starting conditions for a new nucleophile? For a new reaction, a robust set of starting conditions is crucial. The table below provides empirically derived starting points for various classes of nucleophiles.
| Nucleophile Class | Recommended Base | Recommended Solvent | Starting Temp. (°C) | Notes |
| Primary/Secondary Amines | K₂CO₃ or Cs₂CO₃ (2 eq.) | DMF or DMSO | 60 - 80 | Generally high yielding. Use of excess amine can sometimes be sufficient without an additional base.[5] |
| Phenols / Alcohols | NaH (1.2 eq.) or KOtBu (1.2 eq.) | Anhydrous THF or DMF | 0 to RT, then heat | Pre-form the alkoxide/phenoxide at 0°C before adding the pyridine substrate.[4] |
| Thiols | K₂CO₃ (2 eq.) | DMF | RT to 60 | Thiolates are very soft and potent nucleophiles, often reacting at lower temperatures. |
Q3: Can I use a catalyst to improve the reaction? While most SNAr reactions do not require catalysis, some can be accelerated. Lewis acids can coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity.[10] However, this can also complicate the reaction mixture. For this highly activated substrate, optimizing solvent, base, and temperature is almost always a more effective and straightforward approach than exploring catalysis.
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol outlines a standard procedure for the SNAr reaction with a secondary amine.
Materials:
-
2,3-Difluoro-4-nitropyridine (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous (to 0.2 M)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-Difluoro-4-nitropyridine and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to the desired concentration (e.g., 0.2 M).
-
Begin vigorous stirring, then add morpholine dropwise at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Benzyl Alcohol)
This protocol is for nucleophiles that require deprotonation with a strong base.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Benzyl Alcohol (1.2 eq.)
-
2,3-Difluoro-4-nitropyridine (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous (to 0.5 M)
Procedure:
-
To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride.
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, then decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.
-
Cool the mixture back down to 0 °C.
-
Add a solution of 2,3-Difluoro-4-nitropyridine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). Gentle heating may be required.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
References
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Springer. (Date N/A). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents.
- BenchChem. (2025). Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile.
- WordPress. (2026). Catalysed SNAr reactions - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- WordPress. (Date N/A). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- WordPress. (Date N/A). SNAr Solvents and Reagents.
- RSC Publishing. (Date N/A). Directed nucleophilic aromatic substitution reaction.
- NIH National Center for Biotechnology Information. (Date N/A). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- WuXi AppTec. (Date N/A). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- NIH National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Wikipedia. (Date N/A). Nucleophilic aromatic substitution.
- WuXi Biology. (Date N/A). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
- ResearchGate. (2000). Nucleophilic sustitution of nitro group in the 2,3-dimethyl-4-nitropyridine N-Oxide compound using new catalysts.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
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- 10. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
common side products in the synthesis of 2,3-Difluoro-4-nitropyridine
The following technical guide details the impurity profile and troubleshooting protocols for the synthesis of 2,3-Difluoro-4-nitropyridine , a critical intermediate in the development of fluorinated heterocycles for pharmaceutical applications.
This guide focuses on the two primary synthetic pathways:
-
Electrophilic Nitration (via the N-Oxide route).
-
Nucleophilic Fluorination (Halex reaction from chloropyridine precursors).
Critical Analysis of Side Products
In the synthesis of 2,3-Difluoro-4-nitropyridine (CAS: 1782505-98-9), the electron-deficient nature of the pyridine ring, combined with the activating effects of the fluorine substituents, creates a landscape prone to specific side reactions.
A. Regioisomers (The "Beta-Nitro" Impurity)
-
Identity: 2,3-Difluoro-5-nitropyridine.[1]
-
Origin: During the nitration of 2,3-difluoropyridine N-oxide, the 4-position is electronically favored due to the N-oxide's directing effect. However, steric hindrance from the 3-fluoro substituent and competing electronic vectors can lead to electrophilic attack at the 5-position (beta-nitration).
-
Detection: Distinct
H NMR splitting pattern (doublet of doublets vs. doublet of doublets with different coupling constants).
B. Hydrolysis Products (Pyridones)
-
Identity: 3-Fluoro-4-nitro-2-pyridone or 2,3-difluoro-4-hydroxypyridine.
-
Origin: The C2-Fluorine and C4-Nitro groups are highly activated toward Nucleophilic Aromatic Substitution (S
Ar). Moisture present during the reaction or acidic/basic workup can displace the labile C2-fluorine (forming the 2-pyridone) or the C4-nitro group (forming the 4-hydroxypyridine/4-pyridone). -
Risk Factor: High.[2] The 2,3-difluoro-4-nitro motif is an "electrophilic trap" for water.
C. Incomplete Reduction Intermediates
-
Identity: 2,3-Difluoro-4-nitropyridine N-oxide.[3]
-
Origin: If the synthesis involves the nitration of the N-oxide followed by deoxygenation (e.g., using PCl
or Fe/Acetic acid), incomplete reduction leaves the N-oxide intact. -
Impact: alters solubility and polarity, complicating downstream coupling reactions.
D. Halex Byproducts (If using Halogen Exchange)
-
Identity: 3-Chloro-2-fluoro-4-nitropyridine or 2,3,4-trifluoropyridine.
-
Origin: If synthesizing via KF fluorination of 2,3-dichloro-4-nitropyridine:
-
Incomplete Exchange: The C3-chlorine is less activated than C2, leading to mixed halo-species.
-
Denitrofluorination: High temperatures can cause the fluoride to displace the nitro group entirely, yielding 2,3,4-trifluoropyridine.
-
Troubleshooting Guide & FAQs
Issue 1: Low Yield with High "Tar" Formation
Diagnosis: Decomposition of the thermally unstable N-oxide or nitro-species. Solution:
-
Control Exotherms: Nitration of fluoropyridines is violently exothermic. Ensure addition of the substrate to the nitrating mixture (HNO
/H SO ) is performed at 0–5 °C with strict internal temperature monitoring.[4] -
Quenching: Pour the reaction mixture onto ice slowly. Rapid hydrolysis generates heat, promoting S
Ar hydrolysis of the fluorine atoms.
Issue 2: Presence of Hydroxy/Pyridone Impurities
Diagnosis: Nucleophilic attack by water during workup. Solution:
-
pH Management: Avoid strong bases (NaOH) during neutralization. Use solid NaHCO
or Na CO to neutralize the acid layer to pH 6–7. -
Solvent Choice: Extract immediately with non-polar solvents (DCM or EtOAc) to remove the product from the aqueous phase. Do not let the product sit in the aqueous layer.
Issue 3: Incomplete Deoxygenation (N-Oxide Route)
Diagnosis: Product is too polar or shows N-O stretch in IR (~1250 cm
-
Reagent Quality: Ensure PCl
(Phosphorus trichloride) is fresh and distilled. Old PCl contains HCl, which can degrade the product. -
Alternative Reductant: Consider mild reduction using Fe powder in NH
Cl if the chloro-deoxygenation is too harsh.
Issue 4: Halex Reaction Stalls (Chlorine remains at C3)
Diagnosis: The 3-position is deactivated and sterically hindered. Solution:
-
Catalyst: Add a phase transfer catalyst (e.g., 18-Crown-6 or TDA-1) to increase the solubility of KF in the aprotic solvent (Sulfolane/DMSO).
-
Temperature: Halex at C3 typically requires temperatures >140 °C. Ensure the nitro group is stable at this temperature (monitor for denitration).
Visualizing the Reaction Pathway (Graphviz)
The following diagram illustrates the N-Oxide Route , highlighting the divergence points for common impurities.
Caption: Synthetic pathway via N-oxidation showing critical divergence points for regioisomers (C5) and hydrolysis byproducts (Pyridones).
Experimental Protocol: N-Oxide Route (Recommended)
This protocol prioritizes regioselectivity for the 4-nitro position.
Step 1: N-Oxidation
-
Reagents: Dissolve 2,3-difluoropyridine (1.0 eq) in Trifluoroacetic acid (TFA).
-
Oxidation: Add Hydrogen Peroxide (30% aq, 2.5 eq) dropwise at 0 °C.
-
Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate to remove TFA. Neutralize carefully with NaHCO
.[5] Extract with DCM.-
Note: The electron-deficient ring requires strong oxidizing conditions (TFA/H
O rather than mCPBA).
-
Step 2: Nitration[3][4][6][7]
-
Preparation: Prepare a mixture of Fuming HNO
(1.5 eq) and Conc. H SO (solvent vol) at 0 °C. -
Addition: Add the 2,3-difluoropyridine N-oxide (solid or oil) portion-wise to the acid mixture. Do not exceed 10 °C.
-
Heating: Slowly warm to 80–90 °C. Stir for 2–4 hours.
-
Checkpoint: Monitor for the disappearance of the N-oxide peak.
-
-
Quench: Pour onto crushed ice. Extract with EtOAc.[4][6][7]
-
Critical: Keep the aqueous phase cold to prevent hydrolysis of the C2-fluorine.
-
Step 3: Deoxygenation
-
Reagents: Dissolve the 4-nitropyridine N-oxide in dry CHCl
or DCM. -
Reduction: Add PCl
(2.0 eq) dropwise at 0 °C (Exothermic!). -
Reflux: Heat to reflux for 1 hour.
-
Quench: Pour into ice-water (carefully). Neutralize and extract.[4][5][7]
Summary Data Table
| Parameter | N-Oxide Route | Halex Route (from 2,3-dichloro) |
| Primary Impurity | 2,3-Difluoro-5-nitropyridine (Isomer) | 3-Chloro-2-fluoro-4-nitropyridine |
| Hydrolysis Risk | High (during acid quench) | Moderate (during high-temp reaction) |
| Regioselectivity | Excellent (Directs to C4) | Variable (Depends on Cl activation) |
| Key Reagent | H | KF, Sulfolane, 18-Crown-6 |
| Typical Yield | 40–60% (3 steps) | 70–80% (if optimized) |
References
-
Synthesis of Fluorinated Pyridines via N-Oxide : Sanchez-Viesca, F., & Gomez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. Link
-
Halex Reaction Methodologies : Finger, G. C., et al. (1963). Aromatic Fluorine Compounds.[2][4][6] XI. Replacement of Chlorine by Fluorine in Halopyridines. Journal of Organic Chemistry. Link
-
Nucleophilic Substitution in Nitropyridines : Kuduk, S. D., et al. (2005). Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines. Organic Letters. Link
-
General Pyridine Nitration Protocols : Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
Sources
- 1. 954219-68-2|2,3-Difluoro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
purification techniques for 2,3-Difluoro-4-nitropyridine derivatives
Technical Support Center: Fluoronitropyridine Derivatives Topic: Purification & Handling of 2,3-Difluoro-4-nitropyridine Derivatives Ticket ID: FNP-PRO-2026-X Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist[1]
Executive Summary: The Stability-Purity Paradox
Researchers working with 2,3-Difluoro-4-nitropyridine often encounter a specific failure mode: the compound degrades during purification.[1] This molecule sits at a precarious intersection of high reactivity (due to the electron-deficient pyridine ring activated by both fluorine and nitro groups) and thermal instability.[1]
Unlike standard pyridine derivatives, the 2,3-difluoro-4-nitro motif renders the C2-fluorine and the C4-nitro group highly susceptible to Nucleophilic Aromatic Substitution (
This guide replaces generic protocols with chemically grounded troubleshooting workflows designed to preserve the integrity of this fragile scaffold.
Module 1: Isolation from Reaction Mixture (The "Quench" Phase)
Common User Issue: "My crude product turns into a black tar upon workup, or I lose yield to the aqueous layer."
Root Cause: The 4-nitro group makes the pyridine ring exceptionally electron-deficient.[1] In the presence of strong bases (used to neutralize nitration acid) and water, the C2-fluorine or the nitro group itself undergoes rapid hydrolysis to form water-soluble hydroxypyridines (pyridones), which polymerize or partition into the aqueous waste.[1]
Protocol: The "Cold-Buffer" Quench
-
Temperature Control: Cool the reaction mixture (typically nitration in
/fuming ) to -10°C . -
Quenching Media: Do NOT pour into water. Pour the reaction mixture slowly onto crushed ice (5x weight of acid).
-
Neutralization (Critical Step):
-
Avoid strong bases like NaOH or KOH. These generate localized high pH regions that trigger
. -
Use solid
or a saturated solution of , added dropwise. -
Target pH: Stop exactly at pH 6-7 . Do not go basic (pH > 8).
-
-
Extraction:
-
Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Pro-Tip: If the product is an oil, add 5% Toluene to the organic layer to prevent oiling out during concentration.
-
Module 2: Purification Strategy (Separating Isomers)
Common User Issue: "I cannot separate the 4-nitro isomer from the 6-nitro impurity or starting material using standard silica chromatography."
Technical Insight: 2,3-Difluoro-4-nitropyridine is prone to degradation on acidic silica gel (surface silanols act as Lewis acids).[1] Furthermore, regioisomers (like 2,3-difluoro-6-nitropyridine) often co-elute due to similar dipole moments.[1]
Workflow: The "Buffered Silica" Decision Tree
Caption: Decision matrix for selecting the non-destructive purification pathway. Note the requirement for base-deactivated silica.
Detailed Protocols:
A. Recrystallization (For Solids)
If the crude purity is >85%, avoid chromatography.
-
Solvent A: Dissolve crude in minimum hot Dichloromethane (DCM) (<40°C).
-
Solvent B: Slowly add Hexane or Heptane until turbidity persists.
-
Cooling: Allow to cool to RT, then -20°C.
-
Filtration: Wash crystals with cold Hexane.
B. Buffered Flash Chromatography (For Oils/Complex Mixes)
Standard silica is too acidic. You must deactivate it.
-
Column Prep: Slurry silica gel in Hexane containing 1% Triethylamine (Et3N) .
-
Equilibration: Flush with 2 column volumes of pure Hexane to remove excess amine (prevents nucleophilic attack by Et3N).
-
Loading: Load sample as a liquid (neat) or dissolved in minimal Toluene. Avoid DCM for loading if possible (band broadening).
-
Elution: Run a shallow gradient (0%
10% EtOAc in Hexane). The nitro-pyridines move fast; impurities (hydroxy-pyridines) stick to the baseline.[1]
Module 3: Stability & Storage (The "Self-Destruct" Prevention)
Common User Issue: "The compound was pure yesterday, but today the NMR shows new peaks and the color changed from yellow to orange."
Root Cause: Fluoronitropyridines are susceptible to autocatalytic hydrolysis . Trace acid (HF generated from slow hydrolysis of the C-F bond) catalyzes further decomposition.
Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen .
-
Container: Use Teflon-lined caps or glass ampoules.[1] Avoid standard polyethylene caps which can be permeable to moisture over time.
-
Stabilizer: For long-term storage (>1 month), store as a solution in anhydrous Toluene at -20°C. The solvent dilution effect reduces intermolecular reactions.[1]
Table 1: Stability Profile & Solvent Compatibility
| Solvent | Compatibility | Risk Factor | Notes |
| Methanol/Ethanol | LOW | High | Nucleophilic solvent; causes alkoxylation ( |
| DCM/Chloroform | MEDIUM | Medium | Acidic impurities in |
| DMSO/DMF | LOW | High | Promotes |
| Toluene | HIGH | Low | Inert, azeotropes water, good for storage. |
| Water (pH > 7) | ZERO | Critical | Rapid hydrolysis to hydroxypyridines. |
Module 4: Analytical Validation
Common User Issue: "My LCMS shows the mass, but the NMR is messy."
Validation Steps:
-
19F NMR: This is your most powerful tool.
-
2,3-Difluoro-4-nitropyridine will show two distinct signals with specific coupling constants.[1]
-
Impurities: Hydrolysis products (fluorohydroxypyridines) will shift the F signals significantly upfield.
-
-
GC-MS vs. LC-MS:
References
-
Synthesis of Fluorinated Pyridines via Halogen Exchange
-
Source: European Patent EP 0192287 A2.
- Relevance: Describes the "Halex" reaction conditions and thermal stability limits for chlorofluoropyridines, applicable to nitro-analogs.
-
URL:[1]
-
-
Regioselective Nitration and Purification of Pyridines
-
Source: BenchChem Technical Support Guide & US Patent 5,650,517.
- Relevance: details the separation of 3-nitro vs 4-nitro isomers and the use of N-oxides to direct substitution.
-
URL:
-
-
Nucleophilic Substitution Patterns in Fluoronitropyridines
-
Source:Heterocycles, Vol. 55, No. 9, 2001.
- Relevance: Discusses the displacement order (F > NO2) in similar electrophilic pyridine systems.
-
URL:
-
-
Safe Handling of Fluorinated Aromatics
Sources
strategies to overcome low reactivity of sterically hindered nucleophiles with 2,3-Difluoro-4-nitropyridine
Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) of 2,3-difluoro-4-nitropyridine using sterically hindered nucleophiles.
This guide bypasses generic advice, focusing instead on the causality of reaction failures and providing field-proven, self-validating protocols to ensure your synthetic success.
I. Mechanistic Deep Dive: The Steric Penalty in SNAr
2,3-Difluoro-4-nitropyridine is a highly electrophilic scaffold. The high electronegativity of the fluorine atoms strongly polarizes the C–F bonds, making fluoride an exceptional leaving group in SNAr reactions by stabilizing the anionic Meisenheimer intermediate[1]. Furthermore, the nitro group at the C4 position provides profound resonance stabilization for nucleophilic attack at the C3 position[2].
However, when deploying sterically hindered nucleophiles (e.g., tert-butylamine, 2,6-diisopropylaniline, or bulky alkoxides), the reaction often stalls. Similar to the steric shielding observed in aliphatic substitutions, bulky groups physically block the nucleophile from achieving the Bürgi-Dunitz-like trajectory required to attack the electrophilic carbon[3]. This steric clash between the nucleophile, the adjacent C2-fluorine, and the bulky C4-nitro group drastically raises the activation energy barrier.
Reaction coordinate pathway highlighting the steric bottleneck in hindered SNAr reactions.
II. Diagnostic FAQs & Troubleshooting
Q1: My reaction with tert-butylamine shows less than 10% conversion after 24 hours at room temperature. How do I force the reaction to completion? Cause: The kinetic barrier for the formation of the Meisenheimer complex is too high for ambient thermal energy to overcome. Solution: Transition from standard conductive heating to Microwave (MW) irradiation and switch to a highly polar aprotic solvent like DMSO or NMP. Polar aprotic solvents solvate the counter-cations but leave the nucleophilic anions "naked" and highly reactive, stabilizing the highly polar transition state[4]. Microwave irradiation provides rapid, uniform heating to 120–150 °C, providing the necessary thermodynamic push to overcome the steric penalty.
Q2: I am observing a mixture of C2 and C3 substituted products. How do I improve regioselectivity for the C3 position? Cause: Both the C2 and C3 positions are activated. C2 is activated by the adjacent pyridine nitrogen (inductive and resonance), while C3 is strongly activated by the ortho-nitro group[2]. High temperatures can erode kinetic control, leading to thermodynamic mixtures. Solution: Use a bulky, non-nucleophilic base (like Cs2CO3) to ensure complete deprotonation of your nucleophile at lower temperatures before heating. The "naked" anion is reactive enough that you can lower the microwave temperature from 150 °C to 100 °C, restoring kinetic preference for the highly resonance-stabilized C3 position.
Q3: LC-MS shows a major side product with a mass shift of -1 Da relative to the starting material. What is happening? Cause: A mass shift of -1 Da (Loss of F [19 Da], addition of OH [18 Da]) indicates the formation of a pyridinol via hydrolysis. Trace water in your solvent, combined with a strong base (e.g., KOtBu), generates hydroxide ions. Because OH⁻ is tiny and highly nucleophilic, it easily outcompetes your sterically hindered nucleophile. Solution: The system must be strictly anhydrous[1]. Switch to rigorously dried solvents over molecular sieves, purge the reaction vessel with argon, and use a milder, non-hygroscopic base like N,N-diisopropylethylamine (DIPEA) if the nucleophile is an aliphatic amine.
III. Quantitative Data Center
The following table summarizes the causal relationship between reaction conditions and yield when transitioning from standard to sterically hindered nucleophiles.
| Nucleophile Type | Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Major Regioisomer |
| Standard | Morpholine | THF | DIPEA | 25 | 2 | >95 | 3-substituted |
| Hindered (Thermal) | t-Butylamine | THF | DIPEA | 60 | 24 | <10 | N/A (Stalled) |
| Hindered (Optimized) | t-Butylamine | DMSO | Cs2CO3 | 120 (MW) | 0.5 | 88 | 3-substituted |
| Highly Hindered Aryl | 2,6-Diisopropylaniline | NMP | NaH | 150 (MW) | 1.0 | 76 | 3-substituted |
IV. Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By monitoring specific visual and analytical cues, you can confirm the mechanistic progression of the reaction in real-time.
Protocol A: Microwave-Assisted SNAr for Bulky Aliphatic Amines
Objective: Overcome steric hindrance for primary/secondary aliphatic amines with heavy alpha-branching.
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 2,3-difluoro-4-nitropyridine (1.0 eq) and anhydrous Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (to reach 0.2 M concentration). Validation Check: The solution should remain pale yellow. If it turns dark immediately, your DMSO is wet, and hydrolysis is occurring.
-
Nucleophile Introduction: Add the hindered amine (e.g., tert-butylamine, 1.5 eq). Seal the vial under an argon atmosphere.
-
Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. Validation Check: Upon completion, the mixture should exhibit a deep orange/red hue, indicative of the highly conjugated nitro-aromatic substitution product.
-
Quench & Extract: Cool to room temperature. Quench with ice-cold water (5 volumes) to precipitate the product. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMSO), dry over Na2SO4, and concentrate.
-
Analytical Validation: Run LC-MS. Look for the target mass [M+H]⁺ = SM_Mass - 19 + Nucleophile_Mass. Absence of the -1 Da peak confirms successful exclusion of water.
Protocol B: Pre-Deprotonation Strategy for Bulky Arylamines
Objective: Force the substitution of highly unreactive, bulky anilines (e.g., 2,6-diisopropylaniline).
-
Anion Generation: In a flame-dried Schlenk flask under argon, dissolve the bulky arylamine (1.2 eq) in anhydrous NMP. Cool to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Validation Check: Observe the evolution of H2 gas bubbling. Stir for 30 minutes at room temperature until bubbling ceases, confirming quantitative generation of the naked amide anion.
-
Electrophile Addition: Dropwise, add a solution of 2,3-difluoro-4-nitropyridine (1.0 eq) in NMP.
-
Thermal Push: Heat to 100 °C for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with MTBE, wash with brine, dry, and purify via flash chromatography.
V. Troubleshooting Decision Workflow
Use the following logical matrix to rapidly diagnose and correct failed SNAr reactions in your laboratory.
Diagnostic workflow for optimizing hindered SNAr reactions.
VI. References
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Retrieved from: [Link]
-
ResearchGate. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from: [Link]
Sources
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 2,3-Difluoro-4-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis involving 2,3-Difluoro-4-nitropyridine. The focus of this document is to provide in-depth, field-proven insights into the safe management of exothermic events, particularly during nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this highly reactive substrate.
Introduction to the Thermal Hazards of 2,3-Difluoro-4-nitropyridine
2,3-Difluoro-4-nitropyridine is a valuable building block in medicinal chemistry and materials science due to its reactive nature. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 4-position. This electronic arrangement makes the fluorine atoms, particularly at the 2-position, highly susceptible to displacement by nucleophiles.
While this reactivity is synthetically advantageous, it is also the source of significant thermal hazards. Nucleophilic aromatic substitution (SNAr) reactions involving this and similar nitroaromatic compounds are often highly exothermic.[1][2] Uncontrolled, this heat release can lead to a rapid increase in temperature and pressure, a dangerous phenomenon known as a thermal runaway.[3] Such an event can result in reactor over-pressurization, loss of containment, and potentially, an explosion.[4]
This guide provides a structured approach to understanding, quantifying, and controlling these exothermic events to ensure safe and reproducible scale-up.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with 2,3-Difluoro-4-nitropyridine so exothermic?
A1: The high exothermicity of SNAr reactions on 2,3-Difluoro-4-nitropyridine stems from the formation of a very stable product. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[5] The strong electron-withdrawing nitro group, in conjunction with the pyridine nitrogen, effectively stabilizes the negative charge of this intermediate, lowering the activation energy for its formation.[2] The subsequent expulsion of a fluoride ion and the re-aromatization of the ring lead to a thermodynamically very favorable, and thus highly exothermic, transformation. The breaking of a relatively strong C-F bond is kinetically, but not thermodynamically, the challenging part; the overall energy release is substantial.
Q2: Which position on the ring is most reactive, and does this impact the exotherm?
A2: In 2,3-Difluoro-4-nitropyridine, the fluorine at the 2-position is the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the para-nitro group, which provide the greatest stabilization for the negative charge in the Meisenheimer intermediate. The position of the nucleophilic attack directly influences the reaction's kinetics and, consequently, the rate of heat generation. A faster reaction at the 2-position will lead to a more rapid release of heat.
Q3: How can I quantitatively assess the thermal risk of my specific reaction before scaling up?
A3: A quantitative thermal risk assessment is crucial. The primary tool for this is Reaction Calorimetry .[6] Techniques such as Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry are indispensable.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your starting material, reaction mixture, and final product.[7][8] This provides a critical safety parameter: the maximum temperature your process can safely tolerate. For nitroaromatic compounds, it is not uncommon for decomposition to be highly energetic.[9]
-
Heat Flow Calorimetry: This technique, performed in a laboratory-scale reactor, measures the heat evolved during the reaction in real-time.[6] It allows for the determination of key safety parameters such as the total heat of reaction (ΔHrxn), the rate of heat release, and the adiabatic temperature rise (ΔTad). This data is essential for ensuring that the cooling capacity of your large-scale reactor is sufficient to handle the heat generated.[10]
A summary of key thermal safety parameters obtained from calorimetry is provided in the table below.
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed during the reaction. | Determines the total cooling duty required. |
| Heat Release Rate (qr) | The rate at which heat is generated by the reaction. | Must not exceed the heat removal capacity of the reactor at any point. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any cooling. | A key indicator of the severity of a potential runaway reaction. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach in the event of a cooling failure. | Must be significantly lower than the onset temperature of decomposition. |
Q4: What are the most critical process parameters to control during a large-scale reaction?
A4: The most critical parameters for controlling an exothermic reaction are:
-
Rate of Reagent Addition: The limiting reagent should be added at a controlled rate to ensure that the heat generated can be effectively removed by the cooling system. A semi-batch process, where one reactant is added slowly to the other, is generally safer than a batch process where all reactants are mixed at once.
-
Temperature Control: The reactor temperature must be maintained within a safe operating range. This requires a robust cooling system (e.g., jacketed reactor with a suitable heat transfer fluid) and accurate temperature monitoring.
-
Mixing: Efficient mixing is vital to prevent the formation of localized "hot spots" where the reaction rate and temperature can increase uncontrollably.[11] Poor mixing can also lead to an accumulation of unreacted reagents, which, upon mixing, can react rapidly and overwhelm the cooling system.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Rapid, unexpected temperature increase during reagent addition. | 1. The rate of addition is too fast.2. Inadequate cooling.3. The reaction is more exothermic than anticipated. | 1. Immediately stop the addition of the reagent. 2. Maximize cooling to the reactor.3. If the temperature continues to rise, be prepared to execute a pre-determined quenching procedure (see Protocol 2).4. Once the temperature is under control, re-evaluate the process parameters. Consider a slower addition rate, more dilute solutions, or a lower reaction temperature. |
| No reaction initiation after adding a portion of the reagent, followed by a sudden, sharp temperature spike. | 1. An induction period for the reaction.2. Accumulation of unreacted reagent followed by a rapid, uncontrolled reaction. | 1. Stop the addition of the reagent. 2. Maintain cooling and monitor the temperature closely.3. If a sharp exotherm begins, treat it as a runaway scenario (see above).4. For future runs, consider adding a small "heel" of the reaction mixture from a previous successful batch to initiate the reaction smoothly, or adjust the initial temperature to overcome any activation barrier. |
| Localized boiling or fuming at the point of reagent addition. | 1. Poor mixing leading to a high concentration of reactants in one area.2. The addition of the reagent is too fast for the mixing to disperse it effectively. | 1. Stop the addition and improve mixing (e.g., increase stirrer speed, check for appropriate agitator design).2. Consider subsurface addition of the reagent to improve dispersion.3. Reduce the rate of addition. |
| The reaction appears to be complete, but the temperature starts to rise again. | 1. A secondary, more exothermic decomposition reaction is occurring.2. The product is thermally unstable under the reaction conditions. | 1. Immediately cool the reaction mixture. 2. If possible, safely quench the reaction.3. This is a serious safety concern. A thorough thermal stability analysis (e.g., using DSC) of the final reaction mixture is essential before attempting the reaction again. The process temperature may need to be significantly lowered. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled SNAr Reaction with an Amine Nucleophile
Objective: To safely perform an SNAr reaction on a larger scale by controlling the rate of the exothermic process.
Materials:
-
2,3-Difluoro-4-nitropyridine
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Base (if required, e.g., K2CO3)
-
Jacketed reactor with overhead stirring, temperature probe, and a port for controlled addition.
-
Temperature control unit for the reactor jacket.
-
Addition funnel or syringe pump.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, and addition funnel/syringe pump. Ensure the system is clean, dry, and inerted with nitrogen or argon if the reactants are sensitive to air or moisture.
-
Charge Reactor: Charge the reactor with 2,3-Difluoro-4-nitropyridine and the solvent. If a solid base is used, it can also be added at this stage.
-
Set Temperature: Set the temperature control unit to the desired reaction temperature (e.g., 25 °C). Allow the reactor contents to equilibrate.
-
Prepare Nucleophile Solution: Dissolve the amine nucleophile in the solvent and load it into the addition funnel or syringe pump.
-
Controlled Addition: Begin a slow, controlled addition of the amine solution to the stirred reactor.
-
Monitor Temperatures: Closely monitor both the internal reaction temperature and the temperature of the cooling jacket. The difference between these two temperatures (ΔT) is an indicator of the rate of heat generation.
-
Adjust Addition Rate: Adjust the addition rate to maintain a stable internal temperature and a manageable ΔT. If the internal temperature rises more than a few degrees above the setpoint, pause the addition until it returns to the desired temperature.
-
Post-Addition Monitoring: After the addition is complete, continue to monitor the reaction temperature until the exotherm subsides and the internal temperature is stable and equal to the jacket temperature.
-
Work-up: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with the planned work-up and purification.
Protocol 2: Conceptual Framework for Thermal Hazard Assessment using DSC
Objective: To determine the onset temperature of decomposition for a reaction mixture.
Methodology:
-
Sample Preparation: In a well-ventilated fume hood and behind a safety shield, carefully prepare a sample that mimics the final reaction mixture at the desired concentration.
-
DSC Sample Encapsulation: Accurately weigh a small amount (typically 1-5 mg) of the sample into a high-pressure DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., from ambient to 350-400 °C).
-
Data Analysis: Analyze the resulting thermogram. An endotherm will indicate a phase change like melting, while an exotherm indicates a decomposition or other heat-releasing event.[12] The onset temperature of the first significant exotherm is a critical safety parameter. The process temperature should be kept well below this onset temperature.
Visualizations
Decision Tree for Exotherm Management
Caption: A decision tree for managing an observed exotherm during a reaction.
Workflow for Safe Scale-Up
Caption: A workflow diagram illustrating the key stages for the safe scale-up of an exothermic reaction.
References
-
Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]
-
ISU Gen Chem Lab Tutorials. (2023, October 19). Enthalpy of Reaction Example Calculation [Video]. YouTube. Retrieved from [Link]
-
U.S. Chemical Safety Board. (2007, July 31). Synthron Case Study. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (n.d.). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Lu, J., Paci, I., & Leitch, D. C. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Shimadzu. (n.d.). What is a DSC? Retrieved from [Link]
-
HWS Labortechnik Mainz. (n.d.). The Science Behind Efficient Mixing and Stirrer Customization in Glass Reactors. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Turker, L., Gumus, S., & Atalar, T. (n.d.). The calculated heat of formation values of the nitropyridine... [Table]. ResearchGate. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Doyle, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
TA Instruments. (2020). 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. ScienceReady. (2025, April 1). Calculating Enthalpy Change of Reaction Using Enthalpy of Formation // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
-
This citation is not directly referenced in the text but provides context on related chemistry. DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 2,3-Difluoro-4-nitropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging, electron-deficient heteroaromatic substrates such as 2,3-Difluoro-4-nitropyridine. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
The coupling of 2,3-Difluoro-4-nitropyridine presents a unique set of challenges. While the electron-withdrawing nitro group and fluorine atoms facilitate the initial oxidative addition step, the pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst.[1] This guide will address these nuances, focusing on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a challenging substrate like 2,3-Difluoro-4-nitropyridine?
A1: For novel or challenging couplings, a conservative starting point for the palladium catalyst is between 1-5 mol%.[2] For highly optimized systems utilizing modern, bulky electron-rich phosphine ligands, this loading can often be significantly reduced to 0.5 mol% or even lower.[3][4] However, due to the potential for catalyst inhibition by the pyridine nitrogen, an initial screening in the 2-3 mol% range is a pragmatic approach.
Q2: My reaction shows low conversion. Should I simply increase the catalyst loading?
A2: Not necessarily. While insufficient catalyst is a possible cause, indiscriminately increasing the loading can be counterproductive. Higher palladium concentrations can sometimes promote the formation of palladium black (catalyst decomposition) or increase the rate of side reactions.[2] Before increasing the catalyst load, it is critical to first verify the quality of all reagents (boronic acid, base, and solvents) and ensure that the reaction environment is scrupulously deoxygenated. Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[5] A systematic approach, as detailed in our troubleshooting section, is recommended.
Q3: How do I choose the right palladium catalyst and ligand for this substrate?
A3: The choice of ligand is paramount. For electron-deficient and potentially coordinating substrates like 2,3-Difluoro-4-nitropyridine, bulky and electron-rich dialkylbiaryl phosphine ligands are highly recommended. Ligands such as SPhos or XPhos have demonstrated exceptional performance in stabilizing the monoligated palladium species believed to be key in the catalytic cycle, enhancing both stability and reaction rates.[3][6] Using a pre-formed Pd(II) precatalyst, such as an SPhos G2 or G3 Palladacycle, is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] These precatalysts provide a clean, efficient route to the active catalyst.
Q4: What are the black particles forming in my reaction flask, and is it a problem?
A4: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, elemental palladium.[8] This is a clear visual indicator of catalyst decomposition. The active catalyst in the Suzuki-Miyaura cycle is a soluble, ligated Pd(0) complex. When the ligand fails to stabilize this complex, it aggregates and precipitates out of solution, effectively halting your reaction.[7][9] This is a serious issue and indicates a fundamental problem with catalyst stability under your current conditions, often related to an insufficient ligand-to-metal ratio, ligand oxidation, or excessively high temperatures.[5]
Q5: How can I minimize side reactions like homocoupling and protodeboronation?
A5: Homocoupling of the boronic acid is often driven by the presence of oxygen.[5][7] Rigorous degassing of your solvent and reaction vessel is the most effective preventative measure. Using a well-defined Pd(0) source or an efficient precatalyst can also help, as the in-situ reduction of some Pd(II) sources can consume the boronic acid and lead to homocoupling.[5] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often accelerated by excessive water and high temperatures.[5] While many Suzuki protocols benefit from an aqueous base, using anhydrous conditions with a base like potassium fluoride (KF) or carefully controlling the amount of water can mitigate this side reaction.[10]
Troubleshooting Guide: From Low Conversion to Catalyst Decomposition
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often stemming from one of several root causes. A systematic approach is the key to an efficient solution.
-
Possible Cause A: Inactive or Deactivated Catalyst System
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Phosphine ligands can also be oxidized to phosphine oxides, which are ineffective at stabilizing the catalyst.[5] Furthermore, the quality of the palladium source itself can be a factor; for instance, Pd₂(dba)₃ can degrade over time.[5]
-
Solution:
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] Assemble your reaction under a positive pressure of inert gas.
-
Use High-Quality Reagents: Use fresh, high-purity phosphine ligands and palladium sources. Consider switching to a more robust, air-stable precatalyst like a Buchwald Palladacycle.[6]
-
Verify Reagent Purity: Check the purity of your boronic acid. Some boronic acids are prone to decomposition or trimerization to their boroxine form upon storage.
-
-
-
Possible Cause B: Catalyst Inhibition by the Pyridine Substrate
-
Rationale: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, competing with the desired phosphine ligand and leading to a catalytically inactive species.[1]
-
Solution:
-
Select an Appropriate Ligand: Use a bulky ligand, such as SPhos or XPhos. The steric hindrance of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center.[6]
-
Optimize Ligand:Palladium Ratio: Increase the ligand-to-palladium ratio. A typical starting point is 2:1, but moving to 3:1 or 4:1 can sometimes overcome competitive binding from the substrate.[5]
-
-
-
Possible Cause C: Suboptimal Reaction Conditions (Base/Solvent)
-
Rationale: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[10][11] The choice of base and solvent are often linked, as they influence the solubility and reactivity of the boronate.[12][13]
-
Solution:
-
Screen Bases: If a weaker base like K₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Potassium phosphate is often an excellent choice for challenging couplings.[3]
-
Screen Solvents: While THF or toluene are common, 1,4-dioxane, often with a small percentage of water (e.g., a 10:1 ratio), can be very effective.[14] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.
-
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
-
Possible Cause A: Insufficient Ligand Stabilization
-
Rationale: The L₁Pd(0) species is a key intermediate in the catalytic cycle. If the ligand (L) is not bulky or electron-rich enough, or if there is an insufficient amount of it, these L₁Pd(0) complexes can aggregate into palladium black.[6][9]
-
Solution:
-
Increase Ligand:Pd Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically between 2:1 and 4:1.[5]
-
Switch to a Better Ligand: Move from simple ligands like PPh₃ to more robust Buchwald-type ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), which are stronger σ-donors and provide better stabilization.[6][11]
-
-
Problem 3: Significant Side Product Formation
-
Side Reaction A: Homocoupling of Boronic Acid
-
Rationale: As mentioned, this is primarily an oxidative process facilitated by residual oxygen in the reaction.[7]
-
Solution: Improve your degassing technique. Ensure all components are under an inert atmosphere before heating.
-
-
Side Reaction B: Dehalogenation of Aryl Halide
-
Rationale: This occurs when a hydride source is present in the reaction mixture. The Pd(II) intermediate can react with the hydride and then reductively eliminate to give the dehalogenated arene.[7]
-
Solution: Identify and eliminate potential hydride sources. Common culprits are amine bases (e.g., triethylamine) or alcohol solvents. Switch to a carbonate or phosphate base and an aprotic solvent like dioxane or toluene.
-
The Suzuki-Miyaura Catalytic Cycle: A Deeper Look
Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three main stages, centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,3-Difluoro-4-nitropyridine, forming a Pd(II) species. This step is typically fast for electron-deficient halides.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more reactive boronate complex.[10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) center are coupled together, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[12]
Experimental Protocols
Data Presentation: Recommended Catalyst Systems
| Catalyst (Precatalyst) | Ligand | Typical Loading (mol%) | Base Recommendation | Solvent System | Key Advantages |
| Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane / H₂O (10:1) | Cost-effective Pd source, highly active ligand.[3] |
| Pd₂(dba)₃ | XPhos | 1.0 (as Pd) | K₂CO₃ | Toluene | Effective Pd(0) source, good for anhydrous conditions.[6] |
| SPhos G3 Palladacycle | (Integral) | 1.5 | Cs₂CO₃ | THF | Air-stable, reliable activation, high efficiency.[6] |
| Pd(dppf)Cl₂ | (Integral) | 2.5 | K₂CO₃ | DME or Dioxane | Robust, widely used precatalyst.[15] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-Difluoro-4-nitropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3 Palladacycle, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 v/v mixture, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Catalyst Loading
To find the optimal catalyst loading, it is efficient to set up several small-scale reactions in parallel with varying amounts of catalyst.
-
Prepare a stock solution of your limiting reagent (2,3-Difluoro-4-nitropyridine) and solvent.
-
Prepare a stock solution of your palladium precatalyst and solvent.
-
In a series of labeled reaction vials, add the boronic acid (1.2 equiv.) and base (2.5 equiv.).
-
To each vial, add an equal volume of the substrate stock solution.
-
Add varying volumes of the catalyst stock solution to each vial to achieve the desired loadings, as shown in the table below.
-
Top up each vial with additional solvent to ensure the final concentration is the same across all reactions.
-
Seal, degas, and heat all reactions under identical conditions.
-
Analyze the conversion in each reaction at a set time point (e.g., 4 hours) by LC-MS or ¹H NMR with an internal standard.
Table for Catalyst Loading Screen:
| Reaction | Substrate (mmol) | Boronic Acid (mmol) | Base (mmol) | Catalyst Loading (mol%) | Volume of Catalyst Stock (µL) |
| 1 | 0.1 | 0.12 | 0.25 | 0.5 | 50 |
| 2 | 0.1 | 0.12 | 0.25 | 1.0 | 100 |
| 3 | 0.1 | 0.12 | 0.25 | 2.0 | 200 |
| 4 | 0.1 | 0.12 | 0.25 | 3.0 | 300 |
Assumes a 0.01M catalyst stock solution.
By following these guidelines and systematically troubleshooting any issues, you will be well-equipped to optimize the catalyst loading for your specific Suzuki-Miyaura coupling reaction involving 2,3-Difluoro-4-nitropyridine.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Pye, C. A. T., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ghaffar, T., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Sonawane, S. A., & Pore, D. M. (2023). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2011). Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2025, September 25). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts. [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Nature. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC. [Link]
-
MDPI. (2015, January 12). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in 2,3-Difluoro-4-nitropyridine Reactions
Topic: Optimization of Nucleophilic Aromatic Substitution (
Introduction: The "Battle of Activators"
You are likely working with 2,3-difluoro-4-nitropyridine (CAS: 1782505-98-9) as a scaffold to introduce complexity via
Unlike simple pyridine systems where the C2/C6 positions are the undisputed "hot spots," this molecule possesses two potent activating groups that direct nucleophilic attack to different carbons:
-
The Pyridine Nitrogen: Activates C2 (ortho) and C6 via inductive (
) and mesomeric ( ) effects. -
The Nitro Group (C4): Activates C3 (ortho) and C5 via strong
and effects.
The Core Problem: When you add a nucleophile (amine, alkoxide, thiol), it faces a choice between displacing the fluorine at C2 (controlled by the ring nitrogen and sterics) or C3 (controlled by the nitro group). Poor regioselectivity—resulting in inseparable mixtures of isomers—is the most common support ticket we receive for this scaffold.
This guide provides the diagnostic tools and experimental levers you need to control this reaction.
Part 1: Visualizing the Reactivity Landscape
Before troubleshooting, you must visualize the electronic and steric forces at play.
Figure 1: Reactivity map illustrating the competing activation pathways. Path A (C2) is favored by sterics and nitrogen activation. Path B (C3) is electronically favored by the nitro group but sterically hindered.
Part 2: Diagnostic Guide (Q&A)
Q1: I have a mixture of two isomers. How do I definitively identify which is which using NMR?
Answer: Distinguishing the 2-substituted and 3-substituted products is difficult because both retain one fluorine and the nitro group. Use
| Feature | C2-Substituted Product (3-F remains) | C3-Substituted Product (2-F remains) |
| Remaining Fluorine | F is at C3 (ortho to NO2).[1] | F is at C2 (ortho to N).[2] |
| Typically -120 to -130 ppm (shielded by NO2). | Typically -70 to -90 ppm (deshielded by Ring N). | |
| Appears as a dd (doublet of doublets). Large | Appears as a d (doublet). | |
| Critical Diagnostic: C6-H is not adjacent to F. Shows only | Critical Diagnostic: C6-H is meta to F? No, C6 is remote. Wait—check structure. |
Correction on C6-H Coupling:
-
In C2-Substituted (3-F, 4-NO2): The proton at C6 is para to the Fluorine at C3.
is usually small (0-2 Hz). -
In C3-Substituted (2-F, 4-NO2): The proton at C6 is meta to the Fluorine at C2.
is typically 5-8 Hz. -
Rule of Thumb: If the C6-H signal (most downfield proton, ~8.5 ppm) shows significant splitting by Fluorine (
Hz), you likely have the C3-substituted product (where F is at C2).
Q2: I want the C2-substituted product, but I'm getting a 50:50 mixture. How do I shift the ratio?
Answer: To favor substitution at C2 , you must exploit sterics and solvent effects that minimize the "Ortho-Nitro" effect.
Protocol for C2-Selectivity:
-
Increase Steric Bulk: The C3 position is "sandwiched" between the C2-F and C4-NO2. It is sterically crowded.
-
Action: If possible, use a bulkier nucleophile (e.g., isopropylamine vs. ethylamine).
-
Action: If using a small nucleophile, lower the temperature (-78 °C to 0 °C) to favor the kinetically accessible C2 position over the thermodynamically activated C3 position.
-
-
Change Solvent: Avoid polar aprotic solvents (DMSO, DMF) which stabilize the tight ion pairs and enhance the reactivity of the "hard" nitro-activated position.
-
Action: Switch to THF , DCM , or Toluene . These solvents often suppress the "ortho-nitro" electronic dominance.
-
-
Lewis Acid Additives: In some pyridine
cases, adding a mild Lewis acid (e.g., or ) can coordinate to the ring nitrogen, further activating the C2 position specifically.
Q3: I specifically need the C3-substituted product. Is this possible?
Answer: Yes, but it requires overcoming the natural accessibility of C2. You must rely on the electronic power of the Nitro group .
Protocol for C3-Selectivity:
-
Use "Soft" Nucleophiles: Thiolates and soft amines often prefer the position activated by the nitro group (C3) due to orbital overlap considerations (LUMO coefficients are often higher ortho to NO2).
-
Polar Aprotic Solvents: Use DMSO or DMF . These solvents solvate the cation, leaving the nucleophilic anion "naked" and highly reactive, allowing it to overcome the steric barrier at C3 to access the electronically most deficient site.
-
Temperature: Raise the temperature (RT to 60 °C). C3 substitution is often the thermodynamic product due to the formation of a highly stabilized Meisenheimer complex involving the nitro group.
Q4: I lost my Nitro group! (Chemoselectivity Failure)
Answer: If you observe the loss of the nitro group (denitration), you are likely using a hard oxy-nucleophile (like methoxide or phenoxide) at high temperatures.
-
Cause: The nitro group at C4 is also a leaving group.[3][4][5] While Fluorine is generally better, the formation of a stable nitrite anion can drive the reaction toward denitration, especially if the fluorines are sterically hindered.
-
Solution:
-
Switch from alkoxides (
) to neutral alcohols ( ) with a mild base (e.g., ). -
Lower the reaction temperature.[6] Denitration has a higher activation energy than defluorination.
-
Part 3: Experimental Workflow Decision Tree
Follow this logic to design your next experiment.
Figure 2: Decision tree for optimizing reaction conditions based on the desired regioisomer.
Part 4: Summary of Conditions
| Variable | To Favor C2-Substitution | To Favor C3-Substitution |
| Solvent | Non-polar / Low Dielectric (THF, DCM, Toluene) | Polar Aprotic (DMSO, DMF, NMP) |
| Temperature | Low (Cryogenic to | Elevated ( |
| Base | ||
| Nucleophile | Bulky ( | Small / Linear ( |
| Primary Driver | Kinetic / Steric | Thermodynamic / Electronic |
References
-
Regioselectivity in Pyridine
: Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111–2123. - Ortho-Nitro Activation: Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(2), 227-249.
-
Solvent Effects in
: Guan, Y., et al. (2021). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling. ChemRxiv. -
2,4-Dichloro-5-nitropyridine Analog: BenchChem Technical Guide. (2025).[2][7][8] A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
-
Synthesis of 3-Fluoropyridines: Van der Eycken, E., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 128-133.
Disclaimer: The compound 2,3-difluoro-4-nitropyridine is a potent skin and eye irritant. All reactions described herein should be performed in a fume hood with appropriate PPE. The regioselectivity trends described are based on general reactivity principles of polyfluorinated nitropyridines and may vary with specific nucleophiles.
Sources
- 1. Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Workup Procedures for 2,3-Difluoro-4-nitropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2,3-Difluoro-4-nitropyridine. This valuable synthetic intermediate is highly reactive, and its unique electronic properties demand careful consideration during the reaction workup phase. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate common challenges, troubleshoot issues, and ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction using 2,3-Difluoro-4-nitropyridine is complete. What is the most critical first step in the aqueous workup?
The most critical first step is to quench the reaction appropriately, which involves transferring the reaction mixture into a separate vessel containing a quenching agent. The choice of agent is paramount. For most applications, pouring the reaction mixture slowly into a vigorously stirred beaker of ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is the recommended starting point.[1]
-
Causality & Expertise: The pyridine ring in 2,3-Difluoro-4-nitropyridine is highly electron-deficient due to the inductive effects of two fluorine atoms and the strong electron-withdrawing nitro group. This makes the C-2 and C-4 positions exceptionally susceptible to nucleophilic attack. Quenching in ice water serves two purposes: it rapidly cools the reaction to prevent further side reactions and dilutes the reagents. Using a neutral salt solution like NH₄Cl can help initiate the precipitation of organic compounds while maintaining a mildly acidic to neutral pH, which is often safer for the product than a basic quench.
Q2: Which base should I use to neutralize my reaction mixture? I've seen protocols using everything from sodium bicarbonate to sodium hydroxide.
This is a critical point of control. You should avoid strong, hard nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The preferred choice for neutralization is a weak, non-nucleophilic base such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), added carefully at low temperatures (0-5 °C).[2]
-
Causality & Expertise: The fluoride at the C-2 position is a reasonably good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, activated by the para-nitro group. Hydroxide (OH⁻) is a potent nucleophile that can readily attack this position, leading to the formation of the unwanted byproduct, 2-hydroxy-3-fluoro-4-nitropyridine. Bicarbonate (HCO₃⁻) is a much weaker nucleophile and primarily acts as a base, neutralizing acid without significant risk of displacing the fluoride.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that can arise during the workup of reactions involving 2,3-Difluoro-4-nitropyridine.
Issue 1: Low or No Product Recovery After Extraction
You've completed the reaction and the workup, but the yield is disappointingly low. The crude TLC or NMR might show little to no desired product.
-
Troubleshooting Logic: Before assuming the reaction failed, it's crucial to systematically check for product loss during the workup. Your product might be water-soluble, volatile, or adsorbed onto filtration media.[3]
Caption: Troubleshooting flowchart for low product recovery.
-
Solutions:
-
If Product is in Aqueous Layer: Perform several more extractions with your organic solvent. Before extracting, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product in the aqueous phase.
-
If Product is Volatile: Use caution during solvent removal. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum.
-
If Product is on Filter Media: Always wash your filter cake thoroughly with the extraction solvent and check the filtrate by TLC before discarding the solid.
-
Issue 2: An Unexpectedly Polar Byproduct Appears on TLC After Basic Wash
After neutralizing with a base and extracting, a new, more polar spot appears on your TLC plate, often streaky.
-
Probable Cause: This is a classic sign of hydrolysis. As discussed in FAQ Q2, a nucleophilic base (or even water under harsh pH conditions) has likely displaced one of the fluoride atoms, creating a hydroxypyridine derivative (e.g., 2-hydroxy-3-fluoro-4-nitropyridine). These compounds are significantly more polar and often acidic, causing them to streak on silica gel.
-
Solutions & Prevention:
-
Immediate Fix: If hydrolysis is minor, the byproduct can often be removed via column chromatography.
-
Prevention: In future experiments, strictly adhere to using weak, non-nucleophilic bases like NaHCO₃. Perform the neutralization at 0 °C and minimize the contact time between the organic and basic aqueous layers. Ensure the separation is performed promptly after mixing.
-
Validated Experimental Protocols
Protocol 1: Standard Aqueous Workup for Neutral/Mildly Acidic Reactions
This protocol is suitable for reactions where no strong acids or bases are present at the end of the reaction (e.g., Suzuki couplings, Buchwald-Hartwig aminations after the base has been consumed).
Sources
Technical Support Center: 2,3-Difluoro-4-nitropyridine Stability & Troubleshooting
Welcome to the Application Scientist Support Hub. 2,3-Difluoro-4-nitropyridine is a highly reactive, electron-deficient heterocyclic building block widely used in drug development. However, its intense electrophilicity makes it notoriously unstable under basic conditions. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to help you troubleshoot degradation issues during your synthetic workflows.
Section 1: Mechanistic FAQs (Understanding the "Why")
Q: Why does my 2,3-difluoro-4-nitropyridine degrade into multiple impurities during basic workup? A: The compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In basic aqueous solutions, hydroxide ions (OH⁻) act as strong nucleophiles. The electronegative pyridine ring nitrogen strongly withdraws electron density, activating the ortho (C2) and para (C4) positions. Consequently, OH⁻ rapidly displaces the C2-fluorine to form 3-fluoro-2-hydroxy-4-nitropyridine. A competitive secondary pathway involves the displacement of the C4-nitro group, which acts as a highly viable leaving group in electron-deficient pyridines, yielding 2,3-difluoro-4-hydroxypyridine[1].
Q: Why doesn't the fluorine at the C3 position undergo substitution? A: The C3 position is "resonance-disabled" regarding activation by the pyridine nitrogen. During nucleophilic attack at C2 or C6, the resulting negative charge in the intermediate Meisenheimer complex is stabilized by the electronegative ring nitrogen[2]. Attack at C3 places the negative charge on carbon atoms, which is energetically unfavorable. Therefore, the C3-fluorine remains largely intact under standard basic hydrolysis[3].
Degradation pathways of 2,3-Difluoro-4-nitropyridine via SNAr under basic conditions.
Section 2: Quantitative Stability Data
Q: How do pH and temperature affect the degradation rate? A: The SNAr reaction is first-order with respect to both the pyridine substrate and the hydroxide ion concentration. As pH increases, the degradation rate accelerates exponentially. Lowering the temperature to 0–4 °C significantly retards the nucleophilic attack, allowing for brief exposures to mild bases without significant yield loss.
Table 1: Estimated Degradation Kinetics of 2,3-Difluoro-4-nitropyridine in Aqueous Media
| pH Level | Buffer System | Temp (°C) | Estimated Half-Life (t1/2) | Primary Degradant Observed |
| 7.4 | Phosphate Buffered Saline (PBS) | 25 | > 48 hours | None (Stable) |
| 9.0 | Bicarbonate/Carbonate | 25 | ~ 4.5 hours | 3-Fluoro-2-hydroxy-4-nitropyridine |
| 12.0 | 0.01 M NaOH | 25 | < 10 minutes | Mixed C2/C4 hydroxylated products |
| 12.0 | 0.01 M NaOH | 4 | ~ 1.2 hours | 3-Fluoro-2-hydroxy-4-nitropyridine |
Section 3: Troubleshooting Workflows
Q: I need to neutralize an acidic reaction mixture containing this compound. How can I do this without destroying my product? A: Never use strong bases (NaOH, KOH) or allow the localized pH to spike above 9.0. Instead, utilize weak, bulky bases and employ a biphasic quenching strategy to physically separate the product from the aqueous nucleophile.
Decision matrix for mitigating base-induced degradation during experiments.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Controlled Generation of Degradation Standards
To accurately troubleshoot HPLC traces, you must first identify the degradants. This protocol deliberately forces SNAr degradation to generate analytical standards.
-
Initiation: Dissolve 100 mg of 2,3-difluoro-4-nitropyridine in 2 mL of Tetrahydrofuran (THF).
-
Hydrolysis: Add 2 mL of 0.1 M NaOH (aq). Stir vigorously at 25 °C for exactly 30 minutes.
-
Self-Validating Quench: Add 0.1 M HCl dropwise until the pH reaches exactly 5.0.
-
Causality: This precise quench instantly protonates the hydroxide nucleophile to water, abruptly stopping the reaction at the primary mono-substituted degradant stage before it can over-react into intractable polymeric tars.
-
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze via LC-MS to confirm the mass shift (M - 19 + 17 for C2-OH substitution).
Protocol 2: Optimized Biphasic Mild-Base Quench
Use this protocol to recover intact starting material from acidic reaction mixtures.
-
Preparation: Dilute the acidic reaction mixture with ice-cold water (0–4 °C) to lower the kinetic energy of the system.
-
Solvent Addition: Add an equal volume of a cold, highly non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the aqueous layer reaches pH 7.5–8.0. Do NOT use Na₂CO₃ or NaOH.
-
Self-Validating Separation: Immediately halt stirring and separate the layers.
-
Causality: By introducing a biphasic system simultaneously with the mild base, the highly lipophilic 2,3-difluoro-4-nitropyridine immediately partitions into the organic layer. This physical phase separation removes the electrophilic substrate from the aqueous hydroxide nucleophiles, kinetically halting SNAr degradation even if local pH spikes occur during neutralization.
-
-
Wash: Wash the organic layer with cold brine to remove any residual aqueous base before drying.
References[2] Title: Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick | Source: ACS Publications | URL:Verify Source[3] Title: Methanolysis of Fluoropyridine Aminals | Source: ChemistrySelect | URL:Verify Source[1] Title: Synthesis of meta-substituted[18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides | Source: PMC | URL:Verify Source
Sources
Validation & Comparative
comparison of reactivity between 2,3-Difluoro-4-nitropyridine and 2,4-dinitrofluorobenzene
This guide provides an in-depth technical comparison between 2,3-Difluoro-4-nitropyridine and the classic 2,4-Dinitrofluorobenzene (DNFB, Sanger’s Reagent) . It is designed for researchers requiring precise control over nucleophilic aromatic substitution (
Executive Summary
-
2,4-Dinitrofluorobenzene (DNFB): A "sledgehammer" reagent. It is hyper-reactive due to two nitro groups activating a single fluorine. It is non-selective (reacts with N-terminal amines, Lys, Tyr, His) and forms stable, UV-active dinitrophenyl (DNP) adducts.
-
2,3-Difluoro-4-nitropyridine: A "scalpel" reagent. It offers regioselectivity .[1][2] The competition between the ring nitrogen and the nitro group creates distinct electrophilic sites.[2] It allows for sequential functionalization—reacting first at the highly activated C2 position, leaving the C3 position available for a second modification.
Part 1: Mechanistic Underpinnings & Electronic Theory
The reactivity of both compounds is governed by the
2,4-Dinitrofluorobenzene (DNFB)[5]
-
Structure: Benzene ring with Fluorine at C1; Nitro groups at C2 (ortho) and C4 (para).
-
Activation: The fluorine is activated by two strong electron-withdrawing groups (EWGs).[3]
-
Intermediate Stability: The negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of both nitro groups. This massive stabilization makes DNFB extremely reactive toward nucleophiles.
2,3-Difluoro-4-nitropyridine
-
Structure: Pyridine ring (N at 1); Fluorines at C2 and C3; Nitro group at C4.
-
Activation Asymmetry:
-
C2-F: Activated primarily by the Ring Nitrogen (ortho) .[4] It is meta to the 4-nitro group.
-
C3-F: Activated primarily by the 4-Nitro group (ortho) . It is meta to the Ring Nitrogen.
-
-
The "Nitrogen vs. Nitro" Rule: In fluoro-heterocycles, activation by the ring nitrogen (especially at the ortho position) is generally superior to activation by a nitro group because the Meisenheimer intermediate places the negative charge directly on the electronegative nitrogen atom, rather than just delocalizing it to a substituent.
-
Outcome: The C2-Fluorine is the kinetically favored site of attack.
Visualizing the Pathway (Graphviz)
Caption: Comparative reaction pathways. DNFB has a single, highly activated pathway. The pyridine derivative has two potential sites, but electronic stabilization favors C2 attack due to the ring nitrogen's electronegativity.
Part 2: Reactivity Profile & Comparison Data
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | 2,3-Difluoro-4-nitropyridine |
| Primary Electrophile | C1-Fluorine | C2-Fluorine |
| Leaving Group | Fluoride ( | Fluoride ( |
| Reactivity Rate | Extremely High. Reacts with free amines at neutral pH; reacts with imidazoles/phenols at pH > 8. | High. Comparable to mononitro-fluorobenzenes but enhanced by the pyridine nitrogen. Generally slower than DNFB but faster than 4-fluoronitrobenzene. |
| Regioselectivity | None. Only one fluorine is present. | High. |
| Chemoselectivity | Low. Labels | Moderate. Preferential reaction with soft nucleophiles (thiols) at C2, but amines also react readily. |
| Product Stability | High. DNP bond is stable to acid hydrolysis (except for DNP-Proline). | Variable. Pyridine amines are stable, but the remaining 3-F and 4-NO2 groups make the ring susceptible to further nucleophilic attack (bis-substitution). |
| UV/Vis Signal | Strong absorbance at ~360 nm (Yellow). | Distinct absorbance, typically shifted blue compared to DNP. |
Part 3: Experimental Protocols
Protocol A: Standard Amine Labeling with DNFB (Sanger's Method)
Use this for total protein labeling or N-terminal sequencing.
-
Preparation: Dissolve protein/peptide (1-5 mg) in 1%
(pH 8.5). -
Reagent: Prepare a 5% (v/v) solution of DNFB in ethanol. (Caution: DNFB is a vesicant. Use double gloves).
-
Reaction: Add 2 volumes of DNFB solution to 1 volume of protein solution.
-
Incubation: Shake in the dark at room temperature for 2 hours. The solution will turn bright yellow.
-
Quenching: Acidify with dilute HCl or remove excess reagent via ether extraction.
-
Analysis: Hydrolyze protein (6M HCl, 105°C, 16h) and identify DNP-amino acids via HPLC.
Protocol B: Regioselective Substitution of 2,3-Difluoro-4-nitropyridine
Use this for scaffold synthesis or site-specific tagging.
-
Setup: Dissolve 1.0 eq of 2,3-difluoro-4-nitropyridine in anhydrous THF or Acetonitrile.
-
Nucleophile: Prepare 1.0 eq of the amine (R-NH2) and 1.1 eq of a base (Triethylamine or DIPEA).
-
Addition: Add the amine mixture dropwise to the pyridine solution at 0°C . Cooling is critical to maximize regioselectivity for C2.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (silica) or LCMS.
-
Target Product: 2-amino-3-fluoro-4-nitropyridine.
-
Byproduct: 3-amino isomer (minimized at low temp).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography. The 2-substituted isomer is typically less polar than the 3-substituted isomer due to intramolecular H-bonding between the NH and the C3-F.
Part 4: Applications & Decision Guide
Choose 2,4-Dinitrofluorobenzene (DNFB) if:
-
You need maximum sensitivity . The molar extinction coefficient of DNP derivatives is high.
-
You are performing N-terminal sequencing or amino acid analysis.[5]
-
You want a "permanent" tag that survives harsh acid hydrolysis.
Choose 2,3-Difluoro-4-nitropyridine if:
-
You are building a combinatorial library . You can react the C2-F with an amine, then later displace the C3-F or reduce the C4-NO2.
-
You need to tune solubility . The pyridine nitrogen increases water solubility compared to the hydrophobic DNP group.
-
You require differential reactivity . The remaining fluorine at C3 allows for cross-linking applications (e.g., reacting C2 with a drug and C3 with a protein).
References
-
Sanger, F. (1945).[5] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Chambers, R. D., et al. (1999). "Polyhalogenated Heterocyclic Compounds. Part 46. Reactions of Polyfluoropyridines with Oxygen and Sulphur Nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 803-810. Link
-
Estel, L., et al. (1989). "Regioselectivity of the Nucleophilic Substitution of Fluoronitropyridines." Journal of Organic Chemistry, 54(11), 2630–2636. Link
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
Sources
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of Difluoronitropyridines in Synthesis
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its functionalization is key to modulating the physicochemical properties and biological activity of therapeutic candidates. Among the various synthetic tools available, Nucleophilic Aromatic Substitution (SNAr) on halogenated, electron-deficient pyridines is exceptionally powerful for its reliability and broad scope.[1]
This guide provides an in-depth, objective comparison of the reactivity of 2,3-Difluoro-4-nitropyridine against its key isomers: 2,5-Difluoro-4-nitropyridine, 2,6-Difluoro-3-nitropyridine, and 3,5-Difluoro-4-nitropyridine. Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists aiming to design efficient, regioselective, and scalable synthetic routes. We will dissect the underlying electronic principles governing their behavior, present a framework for predicting reactivity, and provide a robust experimental protocol for empirical validation.
Part 1: The Mechanistic Framework of SNAr Reactivity on Pyridine Systems
The SNAr reaction on an electron-deficient aromatic ring is not a single-step event. It proceeds via a well-established two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (in this case, fluoride). This is the rate-determining step and involves the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Elimination: The aromaticity of the pyridine ring is subsequently restored through the rapid expulsion of the leaving group.
The stability of the Meisenheimer complex is the critical determinant of the reaction rate. Its stability is profoundly influenced by the electronic nature and relative positioning of the substituents on the pyridine ring.
Sources
A Comparative Guide to the Structural Elucidation of 2,3-Difluoro-4-nitropyridine Substitution Products by 2D NMR
Introduction: The Regiochemical Challenge of a Privileged Scaffold
2,3-Difluoro-4-nitropyridine is a valuable electrophilic building block in contemporary drug discovery and materials science. Its electron-deficient pyridine core, activated by both a strongly deactivating nitro group and two halogen leaving groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity presents a significant analytical challenge: the non-equivalent positioning of the two fluorine atoms relative to the ring nitrogen and the nitro group often leads to the formation of isomeric products.
When a nucleophile is introduced, it can potentially displace either the fluorine at the C-2 or C-3 position. The resulting products, a 2-substituted-3-fluoro-4-nitropyridine versus a 3-substituted-2-fluoro-4-nitropyridine, can possess very similar physical properties, making their differentiation by simple chromatographic or 1D spectroscopic methods ambiguous. For researchers in drug development, confirming the precise regiochemistry is not a trivial academic exercise; it is a critical step, as the biological activity and pharmacokinetic properties of the two isomers can differ dramatically.
This guide provides an in-depth, experimentally-grounded comparison of these potential SNAr products. We will demonstrate how a systematic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy—specifically COSY, HSQC, and HMBC—provides an irrefutable solution to this common structural puzzle. We will move beyond a simple listing of techniques to explain the causality behind the experimental design, offering a robust, self-validating workflow for any researcher working with this scaffold.
The Underlying Chemistry: Regioselectivity in the SNAr Reaction
The regiochemical outcome of the SNAr reaction on 2,3-difluoro-4-nitropyridine is governed by the stability of the transient Meisenheimer complex formed upon nucleophilic attack. The electron-withdrawing pyridine nitrogen preferentially stabilizes negative charge at the ortho (C-2, C-6) and para (C-4) positions, while the nitro group stabilizes charge at its ortho (C-3, C-5) and para positions.[1][2][3]
-
Attack at C-2: The fluorine at C-2 is ortho to the ring nitrogen and meta to the nitro group. Attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom—a highly stabilizing interaction.[3]
-
Attack at C-3: The fluorine at C-3 is meta to the ring nitrogen but ortho to the nitro group. Attack here allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, which is also a powerful stabilizing effect.
Because both pathways lead to well-stabilized intermediates, the reaction can often yield a mixture of isomers, or the major product can vary depending on the nucleophile and reaction conditions. This makes a reliable analytical confirmation indispensable.
Let's consider the reaction with a generic amine nucleophile, piperidine, which can yield two possible products:
-
Isomer A: 4-(3-fluoro-4-nitropyridin-2-yl)piperidine
-
Isomer B: 4-(2-fluoro-4-nitropyridin-3-yl)piperidine
While 1D ¹H and ¹⁹F NMR will confirm the incorporation of the nucleophile and the retention of one fluorine atom, the overlapping chemical shifts and complex coupling patterns of the remaining two aromatic protons (H-5 and H-6) can make a definitive assignment challenging. This is where 2D NMR becomes the key.
The 2D NMR Solution: A Multi-faceted Analytical Workflow
A comprehensive 2D NMR analysis provides a complete picture of the molecule's bonding network. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of every proton and carbon, thereby confirming the substitution pattern.
Diagnostic HMBC Correlations for Isomer A:
-
The proton at H-6 is three bonds away from the carbon where substitution occurred (C-2). Therefore, a crucial ³JCH correlation between H-6 and C-2 is expected.
-
The proton at H-5 is two bonds away from the nitro-bearing carbon (C-4) and three bonds away from the fluorine-bearing carbon (C-3). We expect to see correlations from H-5 to C-4 and C-3.
Isomer B: 4-(2-fluoro-4-nitropyridin-3-yl)piperidine
Here, the fluorine is at C-2, the piperidine is at C-3, and the nitro group is at C-4.
Sources
A Comparative Guide to the Kinetic Analysis of SNAr Reactions: 2,3-Difluoro-4-nitropyridine and a Model Nucleophile
For researchers, medicinal chemists, and drug development professionals, understanding the kinetics of Nucleophilic Aromatic Substitution (SNAr) is paramount for process optimization, reaction mechanism elucidation, and the rational design of novel therapeutics. The electron-deficient 2,3-difluoro-4-nitropyridine scaffold is a privileged starting material in medicinal chemistry due to the predictable and sequential displacement of its fluoride leaving groups.
This guide provides an in-depth comparison of common analytical methodologies for studying the kinetics of the reaction between 2,3-Difluoro-4-nitropyridine and a model nucleophile. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the generation of robust, reliable kinetic data.
The SNAr Mechanism and its Kinetic Implications
The reaction between an electron-deficient aromatic ring, such as 2,3-difluoro-4-nitropyridine, and a nucleophile proceeds through a well-established SNAr mechanism. This process is typically a two-step addition-elimination sequence.[1][2]
-
Nucleophilic Attack: The nucleophile attacks the electron-poor carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] This step involves the temporary loss of aromaticity and is generally the rate-determining step (RDS) of the reaction.[1][2]
-
Leaving Group Departure: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored to yield the final product.
The rate of an SNAr reaction is accelerated by the presence of strong electron-withdrawing groups (like the nitro group and the pyridine nitrogen) ortho and para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[1]
Selecting the Right Tool: A Comparison of Kinetic Monitoring Techniques
Choosing the appropriate analytical technique is critical for accurately monitoring the reaction progress. The ideal method offers high sensitivity, selectivity for a reactant or product, and the ability to acquire data in real-time.
| Technique | Principle | Advantages for this Reaction | Disadvantages | Best Suited For |
| UV-Vis Spectroscopy | Monitors the change in absorbance of a chromophore over time. | High sensitivity; the nitro-aromatic system is a strong chromophore, and substitution often causes a significant spectral shift.[3][4] Simple, widely available instrumentation. | Requires a distinct UV-Vis profile for reactant vs. product. Potential for interference from other absorbing species. | High-throughput screening, initial rate studies, and reactions with clear spectral changes.[5][6] |
| ¹⁹F NMR Spectroscopy | Directly monitors the disappearance of the fluorine signals of the starting material and the appearance of new signals.[7][8] | Highly specific and quantitative.[9] The large chemical shift dispersion of ¹⁹F NMR minimizes peak overlap.[10] Provides direct structural information. | Lower sensitivity than UV-Vis. Requires specialized NMR equipment and deuterated solvents. Slower data acquisition time per point. | Mechanistic studies, identifying intermediates, and analyzing complex reaction mixtures where multiple fluorinated species are present.[8][11] |
| HPLC / UPLC | Physically separates reaction components, and a detector (e.g., UV-Vis) quantifies each species. | Excellent for complex mixtures with multiple products or side reactions. Provides simultaneous quantification of all components. | Not a true real-time technique (requires quenching and injection). Can be time-consuming and solvent-intensive. | Reactions with poor spectral resolution by other methods, final product purity analysis, and tracking multiple reaction pathways simultaneously.[12] |
For the reaction of 2,3-difluoro-4-nitropyridine, UV-Vis spectroscopy often represents the most efficient choice for routine kinetic analysis due to the strong chromophoric nature of the nitro-aromatic ring.
Experimental Design: The Power of Pseudo-First-Order Conditions
The reaction between 2,3-difluoro-4-nitropyridine (DFNP) and a nucleophile (Nu) is a bimolecular reaction, with the rate law:
Rate = k₂[DFNP][Nu]
Directly determining the second-order rate constant (k₂) can be complex. To simplify the analysis, we employ pseudo-first-order conditions .[13][14] This is achieved by using a large excess of one reactant (typically the nucleophile, at least 10-fold higher concentration).[13][14]
Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction. The rate law simplifies to:
Rate = k_obs[DFNP]
where k_obs = k₂[Nu]. The reaction now "behaves" like a first-order reaction, and the observed rate constant (k_obs) can be easily determined by fitting the experimental data to a single exponential decay model.[6] The true second-order rate constant (k₂) is then found by plotting k_obs versus a range of excess nucleophile concentrations and determining the slope of the resulting line.[15]
A Case Study: Kinetic Analysis via UV-Vis Spectroscopy
This section provides a self-validating protocol for determining the second-order rate constant for the reaction between 2,3-difluoro-4-nitropyridine and a model amine nucleophile, piperidine, in acetonitrile at 25°C.
Experimental Workflow Diagram
Caption: Workflow for a typical kinetic experiment.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2,3-difluoro-4-nitropyridine (DFNP) in anhydrous acetonitrile (ACN).
-
Prepare a series of piperidine solutions in ACN (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). Causality: This range of concentrations ensures a significant excess over DFNP and allows for a robust linear plot to determine k₂.
-
-
Spectrophotometer Setup:
-
Use a diode array spectrophotometer with a thermostatted cell holder set to 25.0 ± 0.1 °C.[13]
-
Scan the UV-Vis spectra of the starting DFNP solution and a fully reacted solution to identify the optimal monitoring wavelength (λ_max). This is typically the wavelength with the largest absorbance difference between product and reactant.
-
-
Kinetic Run:
-
Place 2.5 mL of a piperidine solution (e.g., 0.1 M) into a quartz cuvette and allow it to thermally equilibrate in the cell holder.
-
Start the data acquisition software, collecting absorbance data at the predetermined λ_max at regular intervals (e.g., every second).
-
Initiate the reaction by rapidly injecting a small aliquot (e.g., 25 µL) of the 10 mM DFNP stock solution into the cuvette, bringing the final DFNP concentration to ~0.1 mM. Immediately mix by inverting the cuvette (covered with parafilm) or using a stopped-flow accessory for very fast reactions.[6] Trustworthiness: Keeping the injected volume small minimizes dilution effects and temperature changes.
-
Continue monitoring the absorbance until the reaction is complete (i.e., the absorbance value becomes stable), typically for at least 3-5 half-lives.
-
-
Data Analysis:
-
The observed rate constant, k_obs, is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).
-
Repeat steps 3 and 4 for each of the different piperidine concentrations.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Plot the calculated k_obs values (y-axis) against the corresponding piperidine concentrations (x-axis).
-
The data should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.[15] The y-intercept should be close to zero, representing any contribution from solvolysis, which is typically negligible in aprotic solvents.[13]
-
-
Protocol Validation:
-
At the end of a kinetic run, analyze the final reaction mixture by LC-MS and NMR to confirm that the observed absorbance change corresponds to the formation of the expected substitution product and that no significant side reactions have occurred.
-
Comparative Kinetic Data
The reactivity of nucleophiles in SNAr reactions is highly dependent on their structure and the reaction solvent. The following table provides a hypothetical comparison based on established chemical principles.
| Nucleophile | Solvent | Relative Rate (vs. Piperidine) | Rationale |
| Piperidine | Acetonitrile | 1.00 | Baseline. A strong, secondary cyclic amine. |
| Morpholine | Acetonitrile | ~0.3 | Lower Reactivity. The oxygen atom in morpholine is electron-withdrawing, reducing the nucleophilicity of the nitrogen atom compared to piperidine. |
| Piperidine | Methanol | ~0.1 | Slower in Protic Solvents. Protic solvents like methanol can form hydrogen bonds with the amine nucleophile, stabilizing it and increasing the activation energy required for the nucleophilic attack. |
| Sodium Thiophenoxide | Acetonitrile | >10 | Higher Reactivity. Thiolates are generally "soft" and highly polarizable nucleophiles, which makes them very effective in SNAr reactions.[16] |
Conclusion for Drug Development Professionals
A thorough kinetic analysis of SNAr reactions involving scaffolds like 2,3-difluoro-4-nitropyridine is not merely an academic exercise. It provides critical, actionable data for process development and lead optimization.
-
Process Optimization: Understanding how rate constants change with solvent, temperature, and nucleophile concentration allows for the rational selection of conditions to maximize reaction speed and efficiency while minimizing side-product formation.
-
Predictive Modeling: Kinetic data from model systems can be used to build quantitative structure-activity relationship (QSAR) models, helping to predict the reactivity of more complex, drug-like nucleophiles without the need for exhaustive empirical screening.[17]
-
Mechanism Insight: Detailed kinetic studies, especially when comparing different analytical techniques like ¹⁹F NMR and UV-Vis, can reveal subtle mechanistic details, such as the formation of transient intermediates or the occurrence of competitive reaction pathways, which are crucial for robust process control.[9][12]
By employing the systematic and comparative approaches outlined in this guide, researchers can generate high-quality kinetic data that accelerates the drug discovery and development pipeline.
References
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BYJU'S. (n.d.). Pseudo First Order Reaction. Available at: [Link]
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Castro, E. A., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]
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Galvanin, F., et al. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery. Available at: [Link]
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Magritek. (n.d.). Reaction Monitoring. Available at: [Link]
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Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available at: [Link]
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European Synchrotron Radiation Facility (ESRF). (2019). Determination of the kinetic constants of chemical reactions in the millisecond timescale by coupled XAS and UV/Vis spectroscopy. Available at: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
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UCL Discovery. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. Available at: [Link]
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ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Available at: [Link]
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Agilent. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Available at: [Link]
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ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]
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McLeod, R. R., & Bowman, C. (2015). Coupled UV Vis/FT-NIR Spectroscopy for Kinetic Analysis of Multiple Reaction Steps in Polymerizations. CU Experts. Available at: [Link]
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Moody, C. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]
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Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
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Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: [Link]
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Definitive Structure Elucidation of Functionalized 2,3-Difluoro-4-nitropyridine Derivatives: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction
An In-Depth Technical Guide
For researchers and professionals in drug development and materials science, the precise three-dimensional atomic arrangement of a molecule is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patentability are built. The 2,3-difluoro-4-nitropyridine scaffold is of particular interest due to the unique electronic properties conferred by the geminal fluorine atoms and the versatile reactivity of the nitro group, making its derivatives promising candidates for novel therapeutics and functional materials.[1][2]
This guide provides an in-depth comparison of analytical techniques for the structural characterization of these complex molecules, establishing Single-Crystal X-ray Diffraction (SCXRD) as the unequivocal gold standard. We will explore the causality behind experimental choices in SCXRD, compare its performance with alternative spectroscopic methods, and present a detailed, self-validating protocol for obtaining unambiguous structural data.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive
While various analytical techniques provide valuable structural clues, only SCXRD offers a direct, high-resolution visualization of the atomic positions in space.[3][4] This technique moves beyond mere connectivity to define the precise bond lengths, bond angles, torsional angles, and crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the molecule's behavior in the solid state.[5][6] For novel derivatives of 2,3-difluoro-4-nitropyridine, where subtle changes in conformation can drastically alter biological activity or material properties, this level of detail is indispensable.
The power of SCXRD lies in its ability to solve the "phase problem" inherent in diffraction data, ultimately generating a three-dimensional electron density map from which a definitive molecular model is built and refined.[3][4] This provides an unambiguous structural proof that is universally accepted for publication and intellectual property claims.
Experimental Workflow for SCXRD
The process from a synthesized compound to a fully refined crystal structure is a systematic workflow designed to ensure data quality and structural accuracy.
Comparative Analysis: SCXRD vs. Alternative Techniques
No single technique tells the whole story. While SCXRD is definitive for solid-state structure, other methods provide complementary information about the molecule's properties in solution or its elemental composition. Understanding their relative strengths is key to a comprehensive characterization strategy.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) / Raman Spectroscopy |
| Sample Phase | Solid (Single Crystal)[3] | Liquid (Solution)[3] | Solid, Liquid, or Gas | Solid or Liquid |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[5] | Atomic connectivity, relative stereochemistry, solution-state conformation, molecular dynamics.[7] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[7] | Presence of specific functional groups and bond vibrations.[8] |
| Key Advantage | Unambiguous, high-resolution 3D structure determination.[4] | Provides structural information in a biologically relevant (solution) state. | Extremely high sensitivity and accuracy for mass determination. | Rapid, non-destructive, and excellent for confirming functional groups. |
| Limitation | Requires a high-quality single crystal, which can be difficult to grow.[3] The structure is static. | Provides an average structure in solution; signal overlap can occur in complex molecules.[3] | Provides no information on 3D spatial arrangement or stereochemistry. | Indirect structural information; ambiguity in complex molecules. |
For a derivative of 2,3-Difluoro-4-nitropyridine, NMR is essential to confirm the covalent structure in solution, and High-Resolution Mass Spectrometry (HRMS) is critical for verifying the elemental composition. However, neither can definitively establish the precise spatial arrangement and intermolecular forces that SCXRD reveals.
A Case Study: Hypothetical Crystallographic Data
To illustrate the richness of data obtained from an SCXRD experiment, the table below presents typical crystallographic parameters for a hypothetical derivative, N-(4-methoxyphenyl)-2,3-difluoro-4-nitropyridin-5-amine. This data provides the basis for a complete structural description.
| Parameter | Illustrative Value | Significance |
| Empirical Formula | C₁₂H₉F₂N₃O₃ | Confirms the elemental composition in the crystal. |
| Formula Weight | 281.22 | Corresponds to the molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[9] |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[9] |
| a, b, c (Å) | a = 8.13, b = 15.45, c = 9.88 | Dimensions of the unit cell. |
| β (°) | 105.6° | The angle of the monoclinic unit cell. |
| Volume (ų) | 1195.3 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| T (K) | 100(2) K | Low temperature minimizes thermal motion, improving data quality.[10] |
| Radiation (λ, Å) | Mo Kα (0.71073) | Common X-ray source for small molecule crystallography.[5] |
| Final R indices | R₁ = 0.045, wR₂ = 0.115 | Indicators of the agreement between the model and experimental data. |
Visualizing Key Structural Features
A primary output of SCXRD is the ability to visualize and analyze non-covalent interactions that dictate the crystal packing. For nitropyridine derivatives, hydrogen bonds and π-π stacking are often critical.[6][8]
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A Comparative Analysis of Synthetic Routes to 2,3-Difluoro-4-nitropyridine: A Guide for Medicinal and Process Chemists
Introduction
2,3-Difluoro-4-nitropyridine is a key building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern—featuring two vicinal fluorine atoms and a nitro group on an electron-deficient pyridine ring—imparts valuable properties to target molecules, including altered metabolic stability, binding affinity, and bioavailability. The efficient and scalable synthesis of this intermediate is therefore a topic of considerable interest for both medicinal and process chemists.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining 2,3-Difluoro-4-nitropyridine. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each route in terms of yield, purity, safety, and scalability. The insights presented herein are synthesized from established literature and patent filings, offering a robust framework for selecting and optimizing the most suitable pathway for your specific research and development needs.
Core Synthetic Strategies at a Glance
The synthesis of 2,3-Difluoro-4-nitropyridine can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges:
-
Route A: Direct Nitration of 2,3-Difluoropyridine. A conceptually straightforward electrophilic aromatic substitution.
-
Route B: Halogen Exchange (HALEX) on a Dichloro-Nitropyridine Precursor. A nucleophilic aromatic substitution strategy leveraging the activating effect of the nitro group.
-
Route C: The N-Oxide Strategy. An elegant approach that modulates the reactivity and regioselectivity of the pyridine ring to achieve the desired substitution pattern.
We will now examine each of these routes in detail.
Route A: Direct Nitration of 2,3-Difluoropyridine
This approach is the most direct on paper: the introduction of a nitro group onto the pre-formed 2,3-difluoropyridine scaffold.
Chemical Rationale and Mechanistic Considerations
The direct nitration of a pyridine ring is an inherently challenging electrophilic aromatic substitution. The nitrogen heteroatom is electron-withdrawing, and under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), it becomes protonated to form a pyridinium ion. This further deactivates the ring, making it highly resistant to electrophilic attack.[1] The presence of two strongly electron-withdrawing fluorine atoms exacerbates this deactivation. Consequently, forcing conditions—high temperatures and potent nitrating agents—are typically required, which can lead to lower yields and the formation of unwanted byproducts.[1][2]
The nitration is expected to occur at the 4-position (para to the nitrogen), which is the most favorable site for electrophilic attack on a pyridine ring, albeit a difficult one.
Workflow Diagram
Caption: Workflow for the direct nitration of 2,3-difluoropyridine.
Experimental Protocol
This is a representative protocol synthesized from general procedures for nitrating highly deactivated pyridine rings.
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (e.g., 10 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: To the cooled sulfuric acid, slowly add 2,3-difluoropyridine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding fuming nitric acid (e.g., 1.5-2.0 eq) to concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2,3-difluoropyridine in sulfuric acid over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for several hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. Be extremely cautious as this step is highly exothermic and involves significant gas evolution.
-
Extraction & Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain pure 2,3-difluoro-4-nitropyridine.
Route B: Halogen Exchange (HALEX) from 2,3-Dichloro-4-nitropyridine
This strategy circumvents the difficult nitration of a fluorinated pyridine by first nitrating a more reactive dichloropyridine precursor, followed by a double halogen exchange (HALEX) reaction to introduce the fluorine atoms.
Chemical Rationale and Mechanistic Considerations
This route is a classic example of nucleophilic aromatic substitution (SNAᵣ). The powerful electron-withdrawing nitro group strongly activates the positions ortho (position 3) and para (position 5, not present) to it for nucleophilic attack. The chlorine atom at the 2-position is also activated. This activation facilitates the displacement of chloride ions by fluoride ions. Cesium fluoride (CsF) or potassium fluoride (KF) are common fluoride sources, often used in a polar aprotic solvent like DMSO or sulfolane at elevated temperatures.[3][4] The synthesis of the 2,3-dichloro-4-nitropyridine precursor is itself a key step, typically achieved by nitrating 2,3-dichloropyridine.[5][6][7]
Workflow Diagram
Caption: Two-step workflow for the HALEX synthesis of 2,3-difluoro-4-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichloro-4-nitropyridine
-
Reaction Setup: Charge a reaction vessel with concentrated sulfuric acid (5-10 vol) and cool to 0 °C.
-
Substrate Addition: Slowly add 2,3-dichloropyridine (1.0 eq) while maintaining the temperature below 10 °C.
-
Nitration: Add a pre-mixed solution of fuming nitric acid (1.2 eq) and sulfuric acid dropwise.
-
Reaction: After addition, warm the mixture to 60-70 °C and hold for 2-4 hours, monitoring for completion.
-
Work-up: Cool the reaction and quench by pouring onto ice. Neutralize carefully with an aqueous base (e.g., NaOH) and extract the product with an organic solvent. Dry and concentrate the organic phase to yield the crude product, which can be purified or used directly in the next step.
Step 2: Fluorination of 2,3-Dichloro-4-nitropyridine
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 2,3-dichloro-4-nitropyridine (1.0 eq), spray-dried potassium fluoride (KF, 2.5-3.0 eq), and a polar aprotic solvent such as sulfolane or DMSO.[4]
-
Heating: Heat the stirred mixture to a high temperature, typically in the range of 180-220 °C.[4] The reaction may be carried out in the presence of a phase-transfer catalyst to improve efficiency.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product.
-
Work-up & Isolation: After completion, cool the mixture. The product can often be isolated directly by vacuum distillation from the reaction mixture.[4] Alternatively, the mixture can be diluted with water and extracted with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 2,3-difluoro-4-nitropyridine.
Route C: The N-Oxide Strategy
This multi-step, yet highly effective, route involves the initial oxidation of the pyridine nitrogen. This fundamentally alters the electronic properties of the ring, facilitating a highly regioselective nitration at the 4-position, followed by a final deoxygenation step.
Chemical Rationale and Mechanistic Considerations
The pyridine N-oxide moiety is a powerful tool in pyridine chemistry. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. The net effect is strong activation of the 4-position (and 2-position) towards electrophilic substitution. Nitration of a pyridine N-oxide intermediate proceeds under much milder conditions than direct nitration of the parent pyridine and overwhelmingly favors the 4-position.[8][9] Following successful nitration, the N-oxide is readily removed (deoxygenation) using reagents like phosphorus trichloride (PCl₃) to yield the final product.[8]
Workflow Diagram
Caption: Multi-step workflow for the N-oxide based synthesis.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoropyridine-N-oxide
-
Reaction Setup: Dissolve 2,3-difluoropyridine (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent such as hydrogen peroxide (in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise, maintaining the temperature with an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 70 °C for H₂O₂/AcOH) for several hours to overnight.
-
Work-up: Remove the solvent under reduced pressure. If using m-CPBA, the by-product can be filtered off. If using H₂O₂/AcOH, the excess reagents are removed in vacuo. The crude N-oxide can be purified or used directly.
Step 2: Nitration of 2,3-Difluoropyridine-N-oxide
-
Nitration: Following a procedure analogous to Route A, dissolve the crude 2,3-difluoropyridine-N-oxide in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Add a nitrating agent (e.g., fuming nitric acid) dropwise.
-
Heating: Heat the mixture, often to a temperature around 80-90 °C, for a few hours.[9][10]
-
Work-up: Quench the reaction on ice, neutralize, and extract the product as previously described.
Step 3: Deoxygenation of 2,3-Difluoro-4-nitropyridine-N-oxide
-
Reaction Setup: Dissolve the crude 2,3-difluoro-4-nitropyridine-N-oxide in a solvent such as chloroform or dichloromethane.
-
Deoxygenation: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, ~1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete.
-
Work-up: Cool the mixture and carefully pour it into a beaker of ice water. Neutralize with a base and separate the organic layer. Extract the aqueous layer, combine the organic phases, dry, and concentrate.
-
Purification: Purify the final product by column chromatography or recrystallization.
Comparative Analysis and Summary
| Feature | Route A: Direct Nitration | Route B: Halogen Exchange (HALEX) | Route C: N-Oxide Strategy |
| Number of Steps | 1 | 2 (from dichloropyridine) | 3 |
| Overall Yield | Low to Moderate | Moderate to High | Moderate to High |
| Regioselectivity | Generally good for 4-position, but risks of other isomers under harsh conditions. | Excellent; determined by the precursor synthesis. | Excellent for 4-position. |
| Reaction Conditions | Harsh (high temp, strong acids). | Precursor nitration is harsh; HALEX requires very high temperatures (180-220 °C). | Oxidation/Deoxygenation are mild; Nitration is moderately harsh but less so than Route A. |
| Scalability | Challenging due to harsh conditions and potential for runaway reactions. | Good. High-temperature HALEX reactions are common in industrial settings. | Good. The steps are generally well-behaved and scalable. |
| Safety Concerns | Use of fuming acids; highly exothermic nitration and neutralization. | High-temperature, high-pressure potential in sealed reactors; use of strong acids for nitration. | Use of peroxides (m-CPBA, H₂O₂); PCl₃ is corrosive and water-reactive. |
| Key Advantage | Most direct, fewest steps. | High yields and avoids direct nitration of a highly deactivated ring. | Unambiguous regiochemical control. |
| Key Disadvantage | Low yields and harsh conditions. | Requires high temperatures and a specific precursor. | Longest synthetic sequence. |
Conclusion and Recommendation
The choice of synthetic route to 2,3-Difluoro-4-nitropyridine is a strategic decision that balances step economy, yield, safety, and scale.
-
Route A (Direct Nitration) is the shortest but is plagued by the inherent difficulty of nitrating a doubly-deactivated heterocyclic ring. It is best suited for small-scale exploratory synthesis where a low yield is acceptable and speed is paramount.
-
Route B (Halogen Exchange) represents a robust and industrially viable option. While it requires a specific starting material and very high temperatures for the fluorination step, it often provides good overall yields and is amenable to large-scale production. The harshness of the synthesis is front-loaded into the creation of the dichloronitropyridine precursor.
-
Route C (The N-Oxide Strategy) is the most elegant in terms of chemical control. Despite being the longest sequence, it offers unparalleled regioselectivity for the 4-nitro group and generally proceeds with moderate to high yields. This route is highly recommended for situations where absolute certainty of the isomer is critical and where a multi-step synthesis is acceptable.
For most laboratory and early-stage development applications, Route C offers the best combination of yield and regiochemical purity , making it a reliable and versatile choice. For large-scale industrial campaigns, Route B is likely the most economically favorable , provided the high-temperature infrastructure is available.
References
-
The Royal Society of Chemistry. (2013). Synthetic routes to compounds 5 and 10-19 - Supplementary Information. [Link]
-
Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. [Link]
-
Durham E-Theses. Studies in the chemistry of fluoro-bromo heterocycles. CORE. [Link]
- Google Patents. (CN101648904B). Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Andersson, H., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(3), 542-547. [Link]
-
European Patent Office. (EP 0192287 A2). Process for the preparation of fluorinated pyridines. [Link]
-
ChemRxiv. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
-
Eureka | Patsnap. (CN104592233A). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
- Google Patents. (US5650517A).
- Google Patents. (CN104529880A). Synthesis method of 2,3-dichloropyridine.
- Google Patents. (CN1743313A). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
- Google Patents. (EP2687510A1). Method for preparing 2,3-dichloropyridine.
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1898. [Link]
-
ResearchGate. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
-
DTIC. (1981). Preparation of Nitrocompounds. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 5. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Personal protective equipment for handling 2,3-Difluoro-4-nitropyridine
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s fundamental reactivity. To handle 2,3-Difluoro-4-nitropyridine (CAS: 1782505-98-9) safely, we must first understand its mechanistic profile.
This compound is not merely a passive building block; it is a highly primed electrophile. The electron-withdrawing nitro group at the 4-position, coupled with the electronegative pyridine nitrogen, creates a severe electron deficiency across the ring. The fluorine atoms at the 2- and 3-positions act as excellent leaving groups. Consequently, this molecule is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) .
If this compound contacts biological tissue, it does not just cause superficial irritation—it acts as an alkylating agent, covalently binding to nucleophilic amino acid residues (like cysteine and lysine) in your skin and mucous membranes. This irreversible binding causes severe chemical burns and potent sensitization. Furthermore, SNAr reactions utilizing fluoropyridines are notoriously exothermic and prone to thermal runaway if unmitigated . The protocols below are engineered specifically to neutralize these mechanistic risks.
Core Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly reactive fluorinated nitropyridines. The following matrix outlines the required gear and the chemical causality behind each choice.
| PPE Category | Quantitative/Material Specification | Mechanistic Rationale & Causality |
| Hand Protection | Double-gloving: 4 mil Nitrile (inner) + 8 mil Neoprene (outer) | Fluorinated aromatics can permeate standard latex or thin nitrile rapidly. Neoprene offers superior resistance to halogenated organics and prevents skin alkylation. |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate face shield | SNAr reactions with this compound are highly exothermic, posing a severe sudden-boil or splash risk . |
| Body Protection | Flame-resistant (FR) lab coat + Chemical-resistant apron | Protects against corrosive tissue damage and the flammability of the anhydrous organic solvents required for its reactions. |
| Respiratory | Certified Fume Hood (Face velocity ≥ 100 fpm) | The compound and its degradation products (e.g., HF) are severe respiratory irritants and lachrymators. |
Operational Safety & Handling Workflow
The following workflow illustrates the mandatory sequence of operations to maintain a closed, self-validating safety loop.
Figure 1: End-to-end operational safety workflow for handling highly reactive fluorinated nitropyridines.
Step-by-Step Methodologies & Self-Validating Protocols
To ensure absolute trustworthiness in your workflow, every protocol below includes a Validation Check —a physical or quantitative metric that proves the step was executed safely before you move to the next.
Phase 1: Preparation and Closed-System Weighing
-
Causality: Fine powders of fluorinated nitropyridines are prone to static cling and aerosolization, presenting a high inhalation risk.
-
Protocol:
-
Verify the fume hood sash is pulled down to the certified operational mark.
-
Utilize an anti-static weighing boat or a static-dissipative gun on the container prior to opening.
-
Weigh the material directly into the reaction vial and seal it with a septum cap before removing it from the balance enclosure.
-
-
Validation Check: Record the balance zero-drift before and after the transfer. A drift of ≤ ±0.1 mg confirms that no micro-particulate contamination has occurred on the workspace.
Phase 2: Reaction Execution and Exotherm Management
-
Causality: The displacement of the fluoride ion during SNAr releases significant kinetic energy. Rapid addition of nucleophiles will boil the solvent, potentially over-pressurizing the vessel and causing an explosion .
-
Protocol:
-
Suspend the 2,3-Difluoro-4-nitropyridine in an anhydrous, inert solvent (e.g., DMF or THF) under an Argon atmosphere.
-
Submerge the reaction vessel in an ice-water bath to establish a 0°C baseline.
-
Introduce the nucleophile (e.g., amine or thiolate) dropwise via a calibrated syringe pump.
-
-
Validation Check: Monitor the internal reaction temperature using a submerged thermocouple. The protocol is validated and safe to continue only if the internal temperature fluctuates by ≤ 5°C during the addition phase.
Phase 3: Controlled Quenching and Decontamination
-
Causality: Unreacted fluoropyridines and generated hydrogen fluoride (HF) byproducts pose severe post-reaction hazards and must be chemically deactivated .
-
Protocol:
-
Once the reaction is complete, maintain the 0°C temperature.
-
Quench the reaction slowly by adding a weak, aqueous base (e.g., saturated NaHCO3). Do not use strong bases (like NaOH), as they can trigger violent secondary hydrolysis of the nitro group.
-
Separate the organic and aqueous layers in a separatory funnel.
-
-
Validation Check: Test the pH of the aqueous layer post-quench. A stable pH of 8.0 – 9.0 confirms the complete neutralization of acidic HF byproducts.
Spill Response & Disposal Plan
If a spill occurs, standard organic solvent cleanup procedures are dangerously inadequate due to the compound's reactivity.
-
Immediate Action: Evacuate the immediate area, alert colleagues, and lower the fume hood sash to maximize exhaust draw.
-
Containment: Cover the solid spill with a dry, inert absorbent (e.g., sand or diatomaceous earth). Never use combustible materials like paper towels; the highly oxidized nitroaromatic compound can react with organic cellulose under friction.
-
Disposal: Sweep the absorbed material using non-sparking tools into a highly visible, designated "Halogenated Organic Waste" container. Do not mix with standard organic waste, as cross-reactivity with stray amines or alcohols in the waste carboy can initiate an unintended SNAr reaction in the drum.
References
-
Journal of the American Chemical Society (JACS). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.[Link]
-
MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
